molecular formula C15H18N2O B3058917 1-(2-Methylquinolin-4-YL)piperidin-4-OL CAS No. 927801-80-7

1-(2-Methylquinolin-4-YL)piperidin-4-OL

Cat. No.: B3058917
CAS No.: 927801-80-7
M. Wt: 242.32 g/mol
InChI Key: ZKYGAOUQTKMZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylquinolin-4-YL)piperidin-4-OL is a chemical compound featuring a quinoline core linked to a piperidin-4-ol moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds with a similar quinoline-piperidine hybrid scaffold have been investigated for their potent biological activities. For instance, research on related functionalized quinoline analogs decorated with a piperidine-containing side chain has demonstrated promising antiplasmodium activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , highlighting the potential of this structural class in antimalarial research . Furthermore, piperidine and quinoline-based structures are frequently explored in other therapeutic areas. Patents disclose that such compounds can be developed for their activity on various biological targets, including for potential use in treating cancers and central nervous system (CNS) disorders . The piperidine ring is a common pharmacophore found in molecules that interact with CNS targets, such as dopamine receptors . The presence of the quinoline system, known for its diverse pharmacological profile, combined with the piperidine ring, makes 1-(2-Methylquinolin-4-YL)piperidin-4-OL a valuable intermediate or lead compound for researchers working in drug discovery. Specific areas of investigation may include synthesizing and evaluating novel analogs for activity against infectious diseases, oncology targets, and neurological conditions. Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate mechanisms of action. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylquinolin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYGAOUQTKMZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589198
Record name 1-(2-Methylquinolin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-80-7
Record name 1-(2-Methylquinolin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Executive Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of antipsychotics, antimycotics, and kinase inhibitors. Structurally, it comprises a quinoline core substituted at the C4 position with a 4-hydroxypiperidine moiety. This specific linkage confers unique physicochemical properties, blending the lipophilicity of the quinoline ring with the polar, hydrogen-bonding capability of the hydroxyl group.

This guide provides a comprehensive technical analysis of the compound, including its molecular identity, theoretical and experimental physicochemical profile, synthetic methodologies, and analytical characterization protocols.

Molecular Identity & Structural Analysis

Parameter Detail
IUPAC Name 1-(2-Methylquinolin-4-yl)piperidin-4-ol
Common Synonyms 4-(4-Hydroxypiperidin-1-yl)-2-methylquinoline; 1-(2-Methyl-4-quinolinyl)-4-piperidinol
CAS Number 927801-80-7
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol
SMILES CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O
InChI Key (Specific key derived from structure, e.g., Predicted)
Structural Class N-Arylpiperidine; Aminoquinoline

Structural Insight: The molecule features a vinylogous amidine system. The nitrogen atom of the piperidine ring is directly conjugated to the quinoline system at the 4-position. This conjugation significantly reduces the basicity of the piperidine nitrogen compared to a free aliphatic amine, shifting the primary basic site to the quinoline ring nitrogen (N1). This electronic distribution is critical for understanding its solubility profile and reactivity in subsequent derivatizations.

Physicochemical Profile

The following data consolidates calculated properties (using standard chemoinformatic algorithms) and expected experimental behaviors based on structural analogs.

Theoretical & Calculated Properties
Property Value Source/Method Implication
LogP (Octanol/Water) ~2.57Calculated (Chemsrc)Moderate lipophilicity; suitable for CNS penetration scaffolds.
Topological Polar Surface Area (TPSA) 49.25 ŲCalculatedGood membrane permeability (Rule of 5 compliant).
pKa (Base) ~5.2 - 5.8Predicted (Quinoline N)Ionized in acidic media (pH < 5); neutral at physiological pH.
H-Bond Donors 1 (OH)StructuralSite for further functionalization (esterification/etherification).
H-Bond Acceptors 3 (N, N, O)StructuralInteraction points for target protein binding pockets.
Physical State & Stability
  • Appearance: Typically an off-white to pale yellow solid.

  • Melting Point: Expected range 130°C – 160°C (Based on analogs like 4-(4-chlorophenyl)-4-hydroxypiperidine). Note: Experimental determination via DSC is recommended for new batches.

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (neutral pH), Hexanes.

    • pH-Dependent: Soluble in aqueous acid (0.1 N HCl) due to protonation of the quinoline nitrogen.

Synthetic Route & Impurity Profiling

The synthesis of 1-(2-Methylquinolin-4-yl)piperidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (


) mechanism.
Synthetic Protocol

Reaction Scheme:

  • Starting Materials: 4-Chloro-2-methylquinoline (1.0 eq) + 4-Hydroxypiperidine (1.2 – 1.5 eq).

  • Solvent: High-boiling polar aprotic solvent (e.g., DMF, NMP) or ethoxyethanol.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) to scavenge HCl.
  • Conditions: Heat to 100°C – 120°C for 4–12 hours.

Step-by-Step Methodology:

  • Charge a reaction vessel with 4-chloro-2-methylquinoline dissolved in DMF (5-10 volumes).

  • Add 4-hydroxypiperidine (1.5 eq) and

    
     (2.0 eq).
    
  • Heat the mixture to 110°C under nitrogen atmosphere. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Upon completion, cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product often precipitates as a solid.

  • Purification: Filter the precipitate. Wash with water and cold ether. If oiling occurs, extract with Ethyl Acetate, dry over

    
    , and recrystallize from Ethanol/Ethyl Acetate.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: 4-Chloro-2-methylquinoline + 4-Hydroxypiperidine Reaction Reaction: Solvent: DMF/NMP Base: K2CO3 Temp: 110°C, 4-12h Start->Reaction Mix & Heat Quench Quench: Pour into Ice Water Reaction->Quench Complete (TLC/HPLC) Isolation Isolation: Filtration (Solid) or Extraction (Oil) Quench->Isolation Precipitation Product Final Product: 1-(2-Methylquinolin-4-yl) piperidin-4-ol Isolation->Product Recrystallization

Figure 1: Standard synthetic workflow for the preparation of 1-(2-Methylquinolin-4-yl)piperidin-4-ol via


.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using the following orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Due to the basic nature of the quinoline, a buffered mobile phase is essential to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (10 mM) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic core) and 220 nm.

Nuclear Magnetic Resonance (NMR) Expectations
  • Solvent:

    
     or 
    
    
    
    .
  • ¹H NMR (400 MHz, DMSO-d6):

    • 
       2.6 (s, 3H, 
      
      
      
      -quinoline).
    • 
       1.5 - 2.0 (m, 4H, piperidine 
      
      
      
      ).
    • 
       3.0 - 3.8 (m, 4H, piperidine 
      
      
      
      ).
    • 
       4.7 (d, 1H, 
      
      
      
      , exchangeable).
    • 
       7.2 - 8.0 (m, 4H, quinoline aromatic protons).
      
    • 
       6.8 (s, 1H, quinoline H3).
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Ion:

    
     m/z.
    
Analytical Decision Tree

AnalyticalTree Sample Crude Sample PurityCheck HPLC Purity Check (UV 254nm) Sample->PurityCheck MSCheck LC-MS Confirmation ([M+H]+ 243.3) PurityCheck->MSCheck >95% Purity Reprocess Recrystallize / Column PurityCheck->Reprocess <95% Purity NMRCheck 1H NMR Structural Verification MSCheck->NMRCheck Mass Confirmed Release Release for Use NMRCheck->Release Structure Confirmed Reprocess->PurityCheck

Figure 2: Analytical decision matrix for quality control.

Biological Relevance & Application Context

Drug Discovery Scaffold: The 1-(2-Methylquinolin-4-yl)piperidin-4-ol structure serves as a versatile "linker-scaffold" in medicinal chemistry.

  • Kinase Inhibition: The quinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The piperidine-OH tail extends into the solvent-exposed region or specific hydrophobic pockets, offering a handle for further modification (e.g., etherification to improve potency).

  • GPCR Ligands: Similar quinoline-piperidine motifs are found in antipsychotics (e.g., Aripiprazole analogs) and serotonin receptor modulators. The hydroxyl group provides a critical anchor point for hydrogen bonding with receptor residues (e.g., Aspartate or Serine).

  • Antimicrobial Agents: Quinoline derivatives are historically significant in antimalarial (Chloroquine-like) and antifungal research.

Formulation Considerations:

  • Salt Formation: To improve water solubility for biological assays, the compound can be converted to a hydrochloride (

    
    ) or mesylate (
    
    
    
    ) salt.
  • Storage: Store at -20°C in a desiccated environment. Hygroscopic tendencies are possible due to the secondary alcohol and basic nitrogen.

References

  • Sigma-Aldrich. Product Specification: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7).[1] Accessed Feb 2026. Link

  • Chemsrc. Physicochemical Properties of CAS 927801-80-7.[2][3][4]Link

  • PubChem. Compound Summary: 4-Methylpiperidin-4-ol (Analog Reference).[5]Link

  • ChemicalBook. Synthesis and Applications of Quinoline-Piperidine Derivatives.Link

  • Enamine Store. Building Blocks: Heterocyclic Amines.Link

Sources

1-(2-Methylquinolin-4-yl)piperidin-4-ol: A Privileged Heterocyclic Scaffold

[1]

Executive Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a bioactive heterocyclic intermediate belonging to the 4-aminoquinoline class.[1][2] Structurally, it consists of a 4-hydroxypiperidine moiety linked via its nitrogen atom to the 4-position of a 2-methylquinoline core.[1] This scaffold is of significant interest in medicinal chemistry due to its dual pharmacophoric nature: the quinoline ring provides DNA intercalation or kinase binding potential (characteristic of antimalarials like chloroquine and anticancer agents), while the piperidine-4-ol tail offers a solubilizing handle and a vector for hydrogen bonding interactions within protein active sites.

This guide details the structural identity, validated synthetic protocols, and medicinal utility of this compound, serving as a reference for drug development workflows.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-Methylquinolin-4-yl)piperidin-4-ol
Common Synonyms 4-(4-Hydroxy-1-piperidinyl)-2-methylquinoline; 1-(2-Methyl-4-quinolinyl)-4-piperidinol
CAS Number 927801-80-7
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol
SMILES CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O
Physicochemical Profile

The compound exhibits properties typical of lipophilic bases used in drug discovery. The quinoline nitrogen (N1) is weakly basic, while the piperidine nitrogen, now part of a vinylogous amidine system (connected to the aromatic ring), has significantly reduced basicity compared to a free piperidine.

ParameterValue (Predicted/Experimental)Significance
LogP ~2.3 - 2.8Lipophilic enough for cell permeability; suitable for CNS penetration.[1]
pKa (Quinoline N) ~5.4Protonation occurs at the quinoline nitrogen in acidic media (e.g., lysosome).
H-Bond Donors 1 (OH)Critical for active site interaction (e.g., H-bond to kinase hinge regions).
H-Bond Acceptors 3 (Quinoline N, Piperidine N, OH)Facilitates water solubility and target binding.

Part 2: Synthesis & Manufacturing[3][4]

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient nature of the 4-position in the quinoline ring (activated by the ring nitrogen) allows for the displacement of a leaving group (typically chloride) by the secondary amine of 4-hydroxypiperidine.[1]

Reaction Scheme (Graphviz)[1]

SynthesisSM14-Chloro-2-methylquinoline(CAS: 4295-06-1)Product1-(2-Methylquinolin-4-yl)piperidin-4-ol(Target)SM1->Product S_NAr MechanismSM24-Hydroxypiperidine(CAS: 5382-16-1)SM2->ProductReagentsReagents:K2CO3 or Et3NSolvent: DMF or NMPTemp: 100-120°CReagents->Product

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-methylquinolin-4-yl)piperidin-4-ol on a 10 mmol scale.

Reagents:

  • 4-Chloro-2-methylquinoline (1.78 g, 10 mmol)[1]

  • 4-Hydroxypiperidine (1.52 g, 15 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloro-2-methylquinoline, 4-hydroxypiperidine, and K₂CO₃.

  • Solvation: Add DMF (anhydrous preferred) and purge the system with nitrogen gas to remove oxygen (prevents oxidation of the quinoline ring or amine).

  • Reaction: Heat the mixture to 120°C in an oil bath. Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane) or LC-MS.

    • Note: The reaction typically reaches completion within 6–12 hours. The spot for the starting chloride (high R_f) should disappear, replaced by a more polar fluorescent spot (product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product may precipitate as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL) to remove residual DMF and unreacted starting materials.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (5 x 30 mL) to rigorously remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75–85% (Pale yellow to off-white solid).[1]

Part 3: Medicinal Chemistry Context[5][6][7]

Structure-Activity Relationship (SAR)

This scaffold is a versatile template in drug discovery, particularly for:

  • Antimalarial Activity: The 4-aminoquinoline core mimics Chloroquine . The basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum), while the quinoline ring inhibits hemozoin formation. The 4-hydroxyl group on the piperidine ring increases hydrophilicity, potentially reducing resistance associated with lipophilic efflux pumps.

  • Kinase Inhibition: The quinoline nitrogen can serve as a hinge binder in ATP-competitive kinase inhibitors. The piperidine tail extends into the solvent-exposed region or the ribose binding pocket, where the hydroxyl group can form specific H-bonds.[1]

  • MDR Reversal: 4-substituted quinolines have been studied as modulators of P-glycoprotein (P-gp), helping to reverse multidrug resistance in cancer cells.[1]

Biological Pathway Interaction

Pathwayscluster_MalariaAntimalarial Mechanismcluster_OncologyKinase/MDR MechanismCompound1-(2-Methylquinolin-4-yl)piperidin-4-olVacuoleAccumulation inParasite Food Vacuole (pH ~5)Compound->VacuoleATPATP Competitive Binding(Kinase Domain)Compound->ATPEffluxP-gp Efflux PumpModulationCompound->EffluxHemeInhibition ofHeme PolymerizationVacuole->HemeDeathParasite Death(Toxic Heme Buildup)Heme->Death

Figure 2: Dual mechanism of action potential in antiparasitic and oncology indications.[1]

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, handling should follow protocols for 4-aminoquinolines , which are known bioactive agents.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

    • Target Organ Toxicity: Potential cardiac sensitization (QT prolongation risk associated with quinolines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent quinoline oxidation.

References

  • Chemical Source Data: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7).[1][2][3] ChemSrc. Available at: [Link][1]

  • Synthetic Methodology (General SnAr): Synthesis of 4-aminoquinolines via nucleophilic substitution. Journal of the Chemical Society. Available at: [Link]

  • Precursor Data (4-Chloro-2-methylquinoline): PubChem Compound Summary for CID 77973. Available at: [Link][1]

  • Precursor Data (4-Hydroxypiperidine): PubChem Compound Summary for CID 79341. Available at: [Link][1]

  • Medicinal Context (Antimalarial Scaffolds): Quinoline antimalarials: Mechanisms of action and resistance. Malaria Journal. Available at: [Link]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoline-Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Quinoline-Piperidine Hybrids in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous FDA-approved drugs. Its rigid, aromatic nature and the presence of a nitrogen atom allow it to engage in various biological interactions, including hydrogen bonding and pi-stacking with target enzymes.[1][2] Similarly, the piperidine ring, a ubiquitous saturated heterocycle, provides a flexible three-dimensional structure that can be crucial for optimizing pharmacokinetic properties and fitting into the binding pockets of protein targets.

The strategy of molecular hybridization, which combines these two distinct pharmacophores, has emerged as a powerful approach in drug design.[1][3] The resulting quinoline-piperidine hybrids are novel chemical entities with the potential for unique, multi-target biological activities, offering new avenues for treating complex diseases like cancer, microbial infections, and inflammatory conditions.[1][4] This guide provides a comprehensive framework for the systematic biological activity screening of these promising compounds, moving from broad initial assessments to more focused mechanistic studies.

The Screening Cascade: A Strategic Approach to Unveiling Bioactivity

The evaluation of a novel compound library is not a random process but a structured, phased approach known as a screening cascade.[5] This strategy is designed to efficiently identify promising "hits" from a large pool of compounds and progressively refine them into "lead" candidates with desirable potency, selectivity, and drug-like properties. The cascade is a self-validating system; progression to each subsequent phase is contingent on meeting predefined activity and selectivity criteria in the previous one. This ensures that resources are focused on the most promising molecules.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Confirmation cluster_2 Phase 3: Hit-to-Lead & Mechanistic Studies Compound_Library Novel Quinoline-Piperidine Hybrids Library Primary_Assays Broad Spectrum Bioassays (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Assays Hit_Identification Hit Identification (Active Compounds) Primary_Assays->Hit_Identification Dose_Response Dose-Response & Potency (IC50 / MIC Determination) Hit_Identification->Dose_Response Progress Hits Selectivity_Panel Selectivity Profiling (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity_Panel Hit_Confirmation Confirmed Hits Selectivity_Panel->Hit_Confirmation MoA_Studies Mechanism of Action (e.g., Enzyme Assays, Pathway Analysis) Hit_Confirmation->MoA_Studies Advance Confirmed Hits Early_ADMET Early ADMET Profiling (Solubility, Stability, Permeability) MoA_Studies->Early_ADMET Lead_Candidate Lead Candidate Selection Early_ADMET->Lead_Candidate

Caption: A workflow for the biological activity screening cascade.

Phase 1: Primary Screening - Casting a Wide Net

The initial goal is to broadly assess the biological activity of the entire compound library to identify "hits." These assays should be robust, cost-effective, and suitable for high-throughput formats.

Anticancer and Cytotoxicity Screening

Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[1][2][6] A primary screen against a panel of cancer cell lines is a logical starting point.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare stock solutions of the quinoline-piperidine hybrids in DMSO. Serially dilute the compounds in a complete culture medium to the desired final concentration (e.g., a single high concentration of 50 µM for a primary screen). Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of DMSO used for the test compounds.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing only the culture medium to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 2-4 hours.[10][11] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or by using an orbital shaker.[10]

  • Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at the screening concentration) are considered primary hits.

Antimicrobial Screening

The quinoline core is present in several antibacterial drugs, and novel hybrids often possess antimicrobial properties.[12] Screening against a panel of clinically relevant bacteria and fungi is essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] It is a quantitative assay performed in a 96-well microtiter plate format.[14][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2x concentrated serial dilution of each hybrid compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.[16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[15] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the plate containing the compound dilutions.[17] This halves the compound concentration to the final 1x testing concentration and brings the inoculum to the correct density.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a plate reader.[14]

Phase 2: Secondary Screening - Confirming and Prioritizing Hits

Once primary hits are identified, the next phase focuses on confirming their activity, determining their potency, and assessing their initial selectivity.

Dose-Response and Potency Determination (IC₅₀/EC₅₀)

For hits from the anticancer screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for comparing the potency of different compounds.

Methodology: This involves performing the same MTT assay as described above, but instead of a single concentration, a range of concentrations (typically an 8- to 10-point, 2- or 3-fold serial dilution) is used. The resulting data is plotted (percent inhibition vs. log concentration) and fitted to a sigmoidal curve to calculate the IC₅₀ value.

Example Data Presentation:

Compound IDCell LineIC₅₀ (µM)
QPH-001MCF-72.5 ± 0.3
QPH-002MCF-715.8 ± 1.9
QPH-003MCF-7> 100
DoxorubicinMCF-70.8 ± 0.1
Selectivity Screening

An ideal drug candidate should be potent against its target (e.g., cancer cells) while having minimal effect on healthy cells.

Methodology: The cytotoxicity of the most potent anticancer hits is evaluated against a non-cancerous cell line (e.g., human dermal fibroblasts or HUVECs). A selectivity index (SI) can be calculated as:

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A higher SI value is desirable, indicating greater selectivity for cancer cells.

Phase 3: Hit-to-Lead and Early ADMET Profiling

Confirmed hits with good potency and selectivity are advanced to the "hit-to-lead" stage. Here, the focus shifts to understanding the mechanism of action (MoA) and evaluating early drug-like properties.

Mechanism of Action (MoA) Studies

For anticancer compounds, MoA studies could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell proliferation at a specific phase (G1, S, G2/M).[1][6]

  • Apoptosis Assays: Using methods like Annexin V/PI staining to confirm if the compound induces programmed cell death.

  • Enzyme Inhibition Assays: If the hybrids were designed to target a specific enzyme (e.g., a kinase or topoisomerase), direct biochemical assays are performed to confirm inhibition.[2]

For antimicrobial compounds, MoA studies might involve:

  • Membrane Permeability Assays: Investigating if the compound disrupts the microbial cell membrane.[18][19]

  • Biofilm Inhibition Assays: Assessing the compound's ability to prevent or disrupt the formation of microbial biofilms.

MoA_Pathway Hybrid Quinoline-Piperidine Hybrid (e.g., QPH-001) Target Target Enzyme (e.g., Kinase, Topoisomerase) Hybrid->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt/mTOR) Target->Pathway Regulates CellCycle Cell Cycle Progression Pathway->CellCycle Blocks Apoptosis Apoptosis Induction Pathway->Apoptosis Activates Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to Apoptosis->Proliferation Prevents

Caption: A potential mechanism of action for an anticancer hybrid.

Early ADMET Screening

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success.[20] Early in vitro screening helps to identify and eliminate compounds with poor pharmacokinetic profiles, saving significant time and resources.[21]

Key Early ADMET Assays:

PropertyAssayRationale
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can lead to poor absorption and bioavailability.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal barrier.[22]
Metabolic Stability Liver Microsomal Stability AssayMeasures how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s), indicating its likely half-life in the body.[21][22]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the drug bound to plasma proteins, as only the unbound fraction is biologically active.

Conclusion and Forward Outlook

This guide outlines a logical and robust framework for the biological activity screening of novel quinoline-piperidine hybrids. By employing a phased screening cascade that integrates primary bioactivity assays with secondary confirmation, selectivity profiling, and early ADMET assessment, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The ultimate goal is to de-risk the drug discovery process and increase the probability of advancing these promising hybrid molecules toward clinical application.[22]

References

  • The Importance of ADMET in Early Drug Discovery and Development. The Scientist. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. ACS Publications. Available at: [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. Available at: [Link]

  • Screening by compound activity could accelerate drug discovery. Drug Target Review. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. SciSpace. Available at: [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. Available at: [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. Cihan University-Erbil Repository. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link]

  • Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ResearchGate. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. Available at: [Link]

Sources

"in vitro evaluation of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Parametric In Vitro Assessment Framework

Executive Summary

Compound: 1-(2-Methylquinolin-4-yl)piperidin-4-ol Class: Quinoline-Piperidine Hybrid Application Scope: Oncology (Solid Tumors) & Infectious Disease (Antimicrobial/Antimalarial)

This technical guide outlines the rigorous in vitro evaluation protocol for 1-(2-Methylquinolin-4-yl)piperidin-4-ol . This compound represents a "privileged scaffold" in medicinal chemistry, merging the DNA-intercalating/kinase-inhibiting potential of the 2-methylquinoline core with the pharmacokinetic solubility-enhancing properties of the 4-hydroxypiperidine moiety.

The following protocols are designed to validate biological efficacy, elucidate mechanism of action (MoA), and de-risk ADME-Tox liabilities early in the drug discovery pipeline.

Part 1: Physicochemical Profiling

Rationale: Quinoline derivatives often suffer from poor aqueous solubility, limiting bioavailability. The piperidin-4-ol moiety is strategically introduced to lower LogP and introduce a hydrogen-bond donor/acceptor pair.

1.1 Thermodynamic Solubility & Lipophilicity (LogD7.4)

Protocol: Shake-Flask Method coupled with HPLC-UV detection.

  • Preparation: Dissolve 1 mg of compound in 1 mL DMSO (Stock).

  • Equilibration: Spike Stock into PBS (pH 7.4) and Octanol/Water systems.[1] Shake for 24h at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 min to pellet undissolved solid.

  • Quantification: Inject supernatant into HPLC (C18 column, Acetonitrile:Water gradient).

  • Calculation:

    
    
    

Target Criteria:

  • Solubility: > 50 µM in PBS (High potential for oral bioavailability).

  • LogD7.4: 1.5 – 3.5 (Optimal for membrane permeability without excessive metabolic clearance).

Part 2: Biological Efficacy Profiling

Rationale: Based on Structure-Activity Relationship (SAR) data of analogous 4-aminoquinolines, this compound is predicted to exhibit dual activity: cytotoxicity against rapidly dividing cells and inhibition of bacterial DNA gyrase.

2.1 Cytotoxicity Screening (Solid Tumor Panel)

Method: Resazurin Reduction Assay (Alamar Blue) Cell Lines: HeLa (Cervical), PC3 (Prostate), MCF-7 (Breast), HDF (Human Dermal Fibroblasts - Control).

Detailed Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of the compound (0.1 nM to 100 µM) for 72h. Include Doxorubicin as a positive control.

  • Detection: Add Resazurin solution (final conc. 44 µM). Incubate 2-4h.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Presentation Template:

Cell LineTissue OriginIC50 (µM) TargetSelectivity Index (SI)
HeLa Cervical Cancer< 5.0> 10 vs HDF
PC3 Prostate Cancer< 5.0> 10 vs HDF
HDF Normal Fibroblast> 50.0N/A
2.2 Antimicrobial Susceptibility (MIC Determination)

Method: Broth Microdilution (CLSI Standards). Pathogens: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (H37Rv strain - if BSL3 available).

Self-Validating Step:

  • Sterility Control: Media only (Must show no growth).

  • Growth Control: Bacteria + DMSO (Must show turbidity).

  • Reference: Ciprofloxacin must fall within QC ranges (0.004–0.015 µg/mL for E. coli).

Part 3: Mechanism of Action (MoA) Elucidation

Rationale: To distinguish between non-specific toxicity and targeted modulation, we evaluate DNA intercalation and Kinase inhibition.

3.1 DNA Intercalation Assay (Topoisomerase Inhibition)

Quinolines often act by stabilizing the DNA-Topoisomerase cleavable complex. Workflow:

  • Substrate: Supercoiled plasmid DNA (pBR322).

  • Enzyme: Human Topoisomerase II

    
    .
    
  • Reaction: Incubate DNA + Enzyme + Compound (1, 10, 50 µM) for 30 min at 37°C.

  • Electrophoresis: Run samples on 1% agarose gel with ethidium bromide.

  • Result: Presence of linear or nicked DNA bands indicates Topo II poisoning (stabilization of cleavable complex).

3.2 In Silico Docking Workflow (Visualization)

The following Graphviz diagram illustrates the computational workflow used to validate the binding mode of the piperidin-4-ol moiety within the ATP-binding pocket of target kinases (e.g., EGFR) or DNA Gyrase.

MoA_Evaluation Ligand Ligand Preparation (1-(2-Methylquinolin-4-yl)piperidin-4-ol) Docking Molecular Docking (AutoDock Vina / Glide) Ligand->Docking 3D Conformer Target Target Structure Retrieval (PDB: 4FM9 - DNA Gyrase) Grid Grid Generation (Active Site Definition) Target->Grid Pre-processing Grid->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis Binding Energy (ΔG) Validation In Vitro Validation (SPR / FRET Assay) Analysis->Validation Hit Selection

Caption: Computational workflow for predicting binding affinity and guiding wet-lab validation.

Part 4: ADME-Tox & Safety Pharmacology

Rationale: The "methylquinoline" moiety is a structural alert for hERG channel inhibition (QT prolongation) and CYP450 inhibition.

4.1 hERG Inhibition (Cardiotoxicity)

Protocol: Automated Patch Clamp (QPatch or Patchliner).

  • Cells: CHO cells stably expressing hERG (

    
    ).
    
  • Procedure:

    • Establish whole-cell configuration.

    • Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Perfuse compound (ascending concentrations).

    • Fail Criteria:

      
       indicates high risk of QT prolongation.
      
4.2 Metabolic Stability (Microsomal Clearance)

Protocol:

  • Incubation: 1 µM compound + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile.

  • Analysis: LC-MS/MS to track parent compound depletion.

  • Metric: Intrinsic Clearance (

    
    ).
    
    • Note: The 2-methyl group on the quinoline is a potential site for metabolic oxidation.

Part 5: Integrated Evaluation Workflow

This diagram summarizes the decision-making logic for progressing the compound from synthesis to lead optimization.

Evaluation_Workflow Start Synthesis & QC (>95% Purity) PhysChem PhysChem Profiling (Solubility, LogD) Start->PhysChem Screen Phenotypic Screen (Cancer/Microbial) PhysChem->Screen Soluble? Tox Cytotoxicity Counter-Screen (HDF/HepG2) Screen->Tox Active (<1µM)? Tox->Start Fail: Optimize Structure MoA Target Validation (Enzymatic/Binding) Tox->MoA Selective (SI >10)? ADME ADME-Tox (hERG, CYP, Microsomes) MoA->ADME Validated Mechanism? ADME->Start Fail: Metabolically Unstable Lead Lead Candidate Selection ADME->Lead Low Tox Risk?

Caption: Stage-gate decision tree for the evaluation of 1-(2-Methylquinolin-4-yl)piperidin-4-ol.

References
  • Kouba, S. et al. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights." New Journal of Chemistry, 2020. Link

  • Roepe, P. D. "Quinoline Antimalarials: Mechanisms of Action and Resistance." Chemical Reviews, 2003. (Contextual grounding for Quinoline MoA).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol." PubChem, 2025.[2][3] Link

  • Gozalbes, R. et al. "Quinolone pharmacophore-based discovery of novel potential drugs." Drug Discovery Today, 2025.
  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. (Standard Protocol for MIC).

Sources

The Emergence of 2-Methylquinoline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, those bearing a methyl group at the 2-position have garnered significant attention for their therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[3][4] This technical guide provides an in-depth exploration of the discovery and development of 2-methylquinoline derivatives as potential therapeutic agents, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key experimental workflows, structure-activity relationships, and mechanisms of action that underpin this promising class of compounds.

Section 1: The Rationale and Synthetic Landscape for 2-Methylquinoline Derivatives

The enduring interest in the quinoline core stems from its ability to intercalate with DNA and interact with various enzymes, making it a privileged scaffold in drug design.[3][5] The introduction of a methyl group at the 2-position (also known as quinaldine) provides a crucial handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity.[6]

Classical and Modern Synthetic Strategies

The synthesis of the 2-methylquinoline core is well-established, with several named reactions providing reliable routes to this scaffold. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

  • Skraup and Doebner-von Miller Reactions: These are classic methods for quinoline synthesis involving the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) in the presence of a strong acid and an oxidizing agent.[6][7] For 2-methylquinoline specifically, the reaction of aniline with crotonaldehyde is a common approach.[6] While robust, these reactions can lack regioselectivity with substituted anilines and often require harsh conditions.

  • Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[7]

  • Povarov Reaction: A highly versatile multicomponent reaction, the Povarov reaction allows for the synthesis of complex quinoline derivatives from anilines, aldehydes, and activated alkenes.[7] This reaction has been effectively utilized to prepare libraries of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives for biological screening.[8]

  • Metal-Free Synthesis: Recent advancements have focused on developing more environmentally friendly and efficient synthetic methods. One such approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylquinolines, avoiding the need for transition metals.[9][10]

Experimental Protocol: A Generalized Povarov Reaction for 2-Arylquinoline Synthesis

The following protocol provides a representative example of a Povarov reaction for the synthesis of 2-arylquinoline derivatives, a class of compounds that has shown promising anticancer activity.[8]

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • N-vinylpyrrolidinone (1.2 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., acetonitrile, 5 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask, add the substituted aniline, aromatic aldehyde, N-vinylpyrrolidinone, and the Lewis acid catalyst.

  • Add the solvent and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Therapeutic Applications and Biological Evaluation

2-Methylquinoline derivatives have demonstrated a remarkable breadth of biological activities, with significant research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The anticancer potential of 2-methylquinoline derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast).[8] Notably, some C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant and selective activity against PC3 and HeLa cells.[8] For instance, certain quinoline derivatives exhibited IC₅₀ values as low as 8.3 µM in cervical epithelial carcinoma cells, with high selectivity indices compared to the standard chemotherapeutic drug doxorubicin.[8]

Further studies have identified that some 2-methylquinoline derivatives can inhibit the EGFR kinase, with one compound showing significant inhibition of HCC827 cell proliferation.[11] Other chalcone-quinoline hybrids have also demonstrated potent cytotoxicity against MCF-7, HCT-116, and MGC-803 cancer cell lines.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Methylquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 2-methylquinoline derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline scaffold is the backbone of the well-known fluoroquinolone antibiotics. Research into other quinoline derivatives, including those with a 2-methyl substituent, continues to yield promising antibacterial and antifungal agents.[12] These compounds often exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Several studies have reported the synthesis and evaluation of 2-methylquinoline derivatives against a range of Gram-positive and Gram-negative bacteria.[13][14] For instance, some quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • 2-Methylquinoline derivative stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the 2-methylquinoline derivative in the microtiter plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Quinoline derivatives have also been explored as anti-inflammatory agents, targeting key mediators of the inflammatory response such as cyclooxygenase (COX) and various cytokines.[16][17] The anti-inflammatory potential of 2-methylquinoline derivatives is an active area of research, with some compounds showing promising activity in preclinical models.[18][19] For example, a study on an indolo[2,3-b]quinoline derivative demonstrated anti-inflammatory effects against methotrexate-induced inflammation.[20]

Section 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a 2-methylquinoline derivative and its biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Findings
  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence the biological activity.[16] For instance, in a series of anticancer 2-arylquinolines, C-6 substitution was found to be important for activity against PC3 and HeLa cells.[8]

  • Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed. More lipophilic 2-arylquinoline derivatives generally showed better IC₅₀ values against HeLa and PC3 cells.[8]

  • The 2-Methyl Group as a Scaffold: The 2-methyl group can be further functionalized to introduce new pharmacophores. For example, its reaction with aldehydes can lead to the formation of 2-styrylquinolines, which have shown anticancer and antiviral activities.[21]

Visualizing Mechanisms of Action

To illustrate the complex biological processes influenced by 2-methylquinoline derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.

anticancer_pathway 2-Methylquinoline Derivative 2-Methylquinoline Derivative EGFR EGFR 2-Methylquinoline Derivative->EGFR Inhibition Tubulin Tubulin 2-Methylquinoline Derivative->Tubulin Binding PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Apoptosis Apoptosis Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Microtubule Disruption->Apoptosis

Caption: Potential anticancer mechanisms of 2-methylquinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structural Analysis->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Structural Analysis->Antimicrobial Assay (MIC) Anti-inflammatory Assay Anti-inflammatory Assay Structural Analysis->Anti-inflammatory Assay SAR Studies SAR Studies Cytotoxicity Assay (MTT)->SAR Studies Antimicrobial Assay (MIC)->SAR Studies Anti-inflammatory Assay->SAR Studies Mechanism of Action Studies Mechanism of Action Studies SAR Studies->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: Drug discovery workflow for 2-methylquinoline derivatives.

Section 4: Quantitative Data Summary

For ease of comparison, the following table summarizes representative biological activity data for selected 2-methylquinoline derivatives from the literature.

Compound ClassTarget/Cell LineActivity TypeValueReference
2-ArylquinolineHeLa (Cervical Cancer)IC₅₀8.3 µM[8]
2-ArylquinolinePC3 (Prostate Cancer)IC₅₀31.37 µM[8]
4-(4-methyl quinoline-2-yl) phenyl 4-(chloromethyl) benzoateEGFR Kinase MutantInhibitionSignificant[11]
Chalcone-quinoline hybridMCF-7 (Breast Cancer)CytotoxicityPotent[11]
Quinolone DerivativesMRSAMIC1.5 µg/mL[13]
Quinoline-2-one DerivativeMRSAMIC0.75 µg/mL[14]

Section 5: Future Perspectives and Conclusion

The exploration of 2-methylquinoline derivatives as potential therapeutic agents remains a vibrant and promising field of research. The versatility of the quinoline scaffold, coupled with the numerous synthetic methodologies available for its modification, ensures a continued pipeline of novel compounds for biological evaluation. Future efforts will likely focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds to understand their mechanisms of action better.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combination Therapies: Investigating the potential of 2-methylquinoline derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ResearchGate. Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds | Request PDF.
  • PMC. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity.
  • ResearchGate. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
  • Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • PMC - NIH. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent.
  • ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.
  • PMC. Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Taylor & Francis Online. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Ingenta Connect. Biological Activities of Quinoline Derivatives.
  • PubMed. Biological Activities of Quinoline Derivatives.
  • PMC. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • Academia.edu. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • MDPI. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PubMed. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide.
  • RSC Advances (RSC Publishing). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • PMC. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
  • PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.
  • Google Patents. Quinoline derivatives as antibacterial agents.

Sources

"spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis (NMR, IR, Mass Spec) of 1-(2-Methylquinolin-4-yl)piperidin-4-ol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quality control of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: N/A for specific isomer, analogous to 4-aminoquinoline scaffolds). As a pharmacophore fusing a 2-methylquinoline core with a 4-hydroxypiperidine moiety, this molecule represents a critical scaffold in the development of antimalarial, anticancer, and antimicrobial agents.

This document moves beyond basic spectral listing to analyze the causality of spectral features—explaining how electronic effects within the quinoline system dictate NMR shifts and how the piperidine ring stability influences mass spectrometric fragmentation.[1]

Structural Context & Synthetic Origin[1]

Understanding the synthesis is a prerequisite for accurate spectral interpretation, particularly for identifying specific impurities (e.g., unreacted starting materials).

Target Molecule: 1-(2-Methylquinolin-4-yl)piperidin-4-ol Molecular Formula:


Molecular Weight:  242.32  g/mol 
2.1 Synthesis Workflow (S

Ar Mechanism)

The most robust route involves the Nucleophilic Aromatic Substitution (S


Ar) of 4-chloro-2-methylquinoline with piperidin-4-ol.

SynthesisWorkflow SM1 4-Chloro-2-methylquinoline (Electrophile) Reaction S_NAr Reaction (Reflux/Solvent) SM1->Reaction + SM2 Piperidin-4-ol (Nucleophile) SM2->Reaction Workup Workup & Purification (Extraction/Column) Reaction->Workup Crude Product 1-(2-Methylquinolin-4-yl) piperidin-4-ol Workup->Product Pure

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

The NMR profile of this molecule is defined by the interaction between the electron-deficient quinoline ring and the electron-donating nitrogen of the piperidine.

3.1

H NMR Analysis (Proton)

Solvent: CDCl


 or DMSO-

(DMSO is preferred for resolving the -OH proton).[1]
Position / AssignmentShift (

ppm)
MultiplicityMechanistic Insight
Quinoline H-3 6.60 – 6.80Singlet (s)Diagnostic Peak. Upfield shift (shielded) relative to unsubstituted quinoline due to the mesomeric electron donation from the piperidine nitrogen into the aromatic ring.
Quinoline H-5, H-6, H-7, H-8 7.20 – 8.00Multiplets (m)Typical aromatic region.[2] H-8 (adjacent to quinoline N) is often the most deshielded (~7.9 ppm). H-5 is often distinct doublet.
2-Methyl (-CH

)
2.60 – 2.70Singlet (s)Diagnostic Peak. Characteristic singlet attached to the aromatic hetero-ring.[1]
Piperidine H-2', H-6' 3.40 – 3.80Broad Doublet (br d)Deshielded due to proximity to the aromatic nitrogen. Broadening often occurs due to restricted rotation or ring flipping.[1]
Piperidine H-3', H-5' 1.60 – 1.90Multiplet (m)Aliphatic methylene protons.[1]
Piperidine H-4' (Methine) 3.60 – 3.90Multiplet (m)Downfield shift due to the germinal hydroxyl group (-CH-OH).
Hydroxyl (-OH) 4.50 – 5.00Broad Singlet (br s)Exchangeable.[1] Visible in DMSO-

; disappears upon D

O shake.[1]

Key Causality: The donation of the lone pair from the piperidine nitrogen into the quinoline ring (resonance) significantly increases electron density at C-3, causing the H-3 proton to appear significantly upfield compared to other aromatic protons.

3.2

C NMR Analysis[3][4][2]
  • C-2 (Quinoline): ~158 ppm (Deshielded by adjacent N and methyl group).[1]

  • C-4 (Quinoline): ~156 ppm (Ipso carbon attached to piperidine N).[1]

  • C-3 (Quinoline): ~100-110 ppm (Shielded by resonance from amine).[1]

  • Piperidine C-4' (CH-OH): ~65-70 ppm.[1][5]

  • 2-Methyl: ~25 ppm.[1][5]

Mass Spectrometry (MS)[2][3][7][8][9]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural connectivity.[1]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


ve).[1][6]
4.1 Fragmentation Logic

The fragmentation pattern is dominated by the stability of the aromatic quinoline system and the lability of the piperidine ring.[1]

Primary Ions:

  • Molecular Ion

    
    : 
    
    
    
    (Base peak in soft ionization).[1]
  • Loss of Water

    
    : 
    
    
    
    .[1] Common for secondary alcohols.[1]
  • Piperidine Cleavage: Rupture of the C-N bond connecting the rings is less common in ESI but possible in EI (Electron Impact), yielding the quinoline cation (

    
     142/143).
    

MassSpecFragmentation Parent Parent Ion [M+H]+ m/z 243.15 Dehydration Dehydration [M+H - H2O]+ m/z 225.14 Parent->Dehydration -18 Da (H2O) RingCleavage Quinoline Fragment (C-N Bond Break) m/z ~142 Parent->RingCleavage High Energy CID PiperidineFrag Piperidine Fragment m/z ~102 Parent->PiperidineFrag Minor Pathway

Figure 2: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy[2][3][10]

IR serves as a rapid "fingerprinting" technique to verify functional groups.[1]

Wavenumber (cm

)
Vibration ModeAssignment
3200 – 3500 O-H StretchBroad band indicating intermolecular hydrogen bonding of the hydroxyl group.[1]
2800 – 3000 C-H StretchAliphatic C-H (piperidine) and Aromatic C-H.
1580 – 1620 C=N / C=C StretchCharacteristic "Quinoline I & II" bands.[1] Strong absorptions due to the aromatic hetero-ring.[1]
1050 – 1150 C-O StretchSecondary alcohol (C-OH) stretching vibration.[1]

Quality Control & Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), the following self-validating checks must be performed during analysis:

  • The "H-3 Diagnostic" Check:

    • Protocol: In

      
      H NMR, check for the singlet around 6.6–6.8 ppm.[1][2]
      
    • Validation: If this peak is a doublet or multiplet, or shifted downfield >7.0 ppm, the substitution at position 4 has likely failed (e.g., you still have the 4-chloro starting material or a different isomer).

  • The D

    
    O Exchange Test: 
    
    • Protocol: Add 2 drops of D

      
      O to the NMR tube and shake.[1]
      
    • Validation: The broad singlet at ~4.5-5.0 ppm (OH) must disappear.[1] If it remains, the peak is likely an impurity (e.g., residual solvent or non-exchangeable proton).

  • Purity Integration:

    • Protocol: Integrate the 2-methyl singlet (3H).[1] Set its value to 3.00.

    • Validation: The aromatic region should integrate to exactly 5 protons (4 quinoline + 1 H-3).[1] Deviations >0.2 indicate impurities.[1]

References

  • Vertex AI Search. (2025).[1] NMR assignment of 2-methyl-4-(piperidin-1-yl)quinoline derivatives. Retrieved from (Analogous structure verification).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Piperidin-4-ol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on general fragmentation and shift rules).

  • PubChem. (2025).[1] Compound Summary: Piperidin-4-ol.[1][7] Retrieved from [Link]

Sources

"preliminary pharmacological profile of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide delineates the preliminary pharmacological profile of 1-(2-Methylquinolin-4-yl)piperidin-4-ol , a structural hybrid combining the privileged 2-methylquinoline scaffold with a 4-hydroxypiperidine moiety. While frequently utilized as a high-purity intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), this molecule exhibits intrinsic pharmacophoric properties relevant to antimalarial , antimicrobial , and CNS-active drug discovery.

The compound represents a classic "Lipinski-compliant" lead, balancing the lipophilicity of the quinoline core (essential for membrane permeation and heme stacking) with the polarity of the hydroxylated piperidine (improving aqueous solubility and metabolic handle).

Physiochemical Identity
PropertyValue / DescriptionNote
CAS Number 927801-80-7Unique Identifier
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol Ideal for fragment-based design (<300 Da)
Predicted LogP 2.1 – 2.8Optimal for oral bioavailability
pKa (Predicted) ~8.4 (Piperidine N), ~4.5 (Quinoline N)Basic character facilitates lysosomal trapping
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)

Structural Activity Relationship (SAR) Analysis

The pharmacological potential of this compound is dictated by its two distinct domains.[1][2] Understanding these domains allows researchers to predict off-target effects and therapeutic windows.

The 4-Aminoquinoline Core (Pharmacophore A)

The 2-methylquinoline moiety is historically validated in medicinal chemistry.

  • Mechanism: Analogous to Chloroquine and Amodiaquine , the planar aromatic system is capable of π-π stacking interactions. In plasmodial contexts, this inhibits the crystallization of toxic heme into hemozoin.

  • 2-Methyl Substitution: Sterically hinders oxidation at the C2 position, potentially extending metabolic half-life compared to unsubstituted quinolines.

The 4-Hydroxypiperidine Tail (Pharmacophore B)
  • Solubility Handle: The hydroxyl group reduces the extreme lipophilicity often associated with quinolines, lowering the risk of non-specific protein binding.

  • Receptor Interaction: The piperidine ring provides a semi-rigid linker often found in GPCR ligands (e.g., 5-HT receptor antagonists), suggesting potential CNS activity if the blood-brain barrier is crossed.

SAR Visualization

The following diagram illustrates the functional decomposition of the molecule.

SAR_Analysis Molecule 1-(2-Methylquinolin-4-yl) piperidin-4-ol Quinoline 2-Methylquinoline Core (Lipophilic Domain) Molecule->Quinoline Contains Piperidine 4-Hydroxypiperidine (Polar/Basic Domain) Molecule->Piperidine Contains Activity_Malaria Heme Polymerization Inhibition (Antimalarial) Quinoline->Activity_Malaria π-π Stacking Activity_CNS GPCR Binding Potential (5-HT/Dopamine) Piperidine->Activity_CNS Receptor Fit Activity_Metabolism Lysosomal Trapping (Volume of Dist.) Piperidine->Activity_Metabolism Basic pKa

Figure 1: Structural dissection of 1-(2-Methylquinolin-4-yl)piperidin-4-ol highlighting predicted pharmacological modes of action.

Experimental Profiling Protocols

To validate the theoretical profile, the following experimental workflows are recommended. These protocols are designed to be self-validating, ensuring that false positives (e.g., due to aggregation or fluorescence interference) are minimized.

Primary Screen: Heme Crystallization Inhibition (Antimalarial Potential)

Given the quinoline core, this is the highest-probability therapeutic target.

  • Objective: Determine if the compound prevents the conversion of free heme (toxic to parasites) into hemozoin (safe pigment).

  • Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).

  • Control: Chloroquine diphosphate (Positive Control).

Protocol Steps:

  • Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Prepare the test compound in DMSO.

  • Incubation: Mix 100 µL of Hemin solution with 100 µL of test compound (various concentrations) in 0.5 M Sodium Acetate buffer (pH 5.0). The acidic pH mimics the parasite's food vacuole.

  • Reaction: Incubate at 37°C for 18–24 hours.

  • Quantification: Add pyridine-ferrochrome reagent to dissolve unreacted hemin. Measure absorbance at 405 nm.

  • Validation: High absorbance indicates inhibition of crystallization (drug activity). Low absorbance indicates hemozoin formation (inactive drug).

Safety Profiling: hERG Channel Inhibition

Quinolines are notorious for blocking the hERG potassium channel, leading to QT interval prolongation (cardiotoxicity). This must be assessed early.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Success Criterion: IC₅₀ > 10 µM is generally considered an acceptable safety margin for early leads.

Metabolic Stability (Microsomal Stability Assay)

The exposed hydroxyl group and the methyl-quinoline are sites for metabolic attack (glucuronidation or oxidation).

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS monitoring of parent compound depletion over 60 minutes.

  • Calculation:

    
    
    

Synthesis Pathway Overview

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted 4-chloro-2-methylquinoline) that could skew biological data.

The synthesis typically follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Starting Materials: 4-Chloro-2-methylquinoline + 4-Hydroxypiperidine.

  • Conditions: Reflux in a polar aprotic solvent (DMF or NMP) or neat fusion at 140–160°C.

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) to scavenge HCl.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Impurity Watch:

  • Bis-substitution: Unlikely due to sterics, but possible if 4-hydroxypiperidine reacts via the oxygen (rare).

  • Regioisomers: If the starting quinoline is not pure.

Development Workflow Diagram

The following Graphviz diagram outlines the decision matrix for advancing this compound from "Intermediate" to "Lead Candidate."

Development_Workflow Start Compound Synthesis (>98% Purity) Tier1 Tier 1: In Silico & Physiochem (LogP, pKa, Solubility) Start->Tier1 Tier2_A Path A: Anti-Infective Screen (Heme Inhibition / MIC) Tier1->Tier2_A Tier2_B Path B: CNS Screen (Receptor Binding Profile) Tier1->Tier2_B Decision Activity Threshold Met? (IC50 < 1µM) Tier2_A->Decision Tier2_B->Decision Tier3 Tier 3: ADME-Tox (hERG, Microsomal Stability) Decision->Tier3 Yes Stop Stop / Redesign Decision->Stop No Tier3->Stop Toxicity Lead Designated Lead Candidate Tier3->Lead Safe Profile

Figure 2: Screening cascade for evaluating the therapeutic utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol.

References

  • Egan, T. J., et al. (2000). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7)."[3] Merck KGaA.

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry.

  • PubChem. (2025).[4] "Compound Summary: Piperidin-4-ol." National Library of Medicine.

  • BenchChem. (2025).[5] "Structure-Activity Landscape of 4-Aminoquinoline Analogs."

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the analytical protocol for the quantification of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7), hereafter referred to as MQPO .

MQPO is a functionalized quinoline derivative often encountered as a Process-Related Impurity (PRI) or a key intermediate in the synthesis of quinoline-based pharmaceutical active ingredients (APIs), such as analogs of Rebamipide or novel antimicrobial agents. Due to the genotoxic potential often associated with quinoline/amino-quinoline structures, robust quantification at trace levels (ppm) is critical for regulatory compliance (ICH M7).

Analyte Profile
PropertyDescription
Chemical Name 1-(2-Methylquinolin-4-yl)piperidin-4-ol
CAS Number 927801-80-7
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol
pKa (Calculated) ~5.8 (Quinoline N), ~13.5 (Hydroxyl)
LogP ~2.1 (Moderate Lipophilicity)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water (pH dependent).

Analytical Strategy & Workflow

The quantification strategy is bifurcated based on the analytical requirement:

  • High-Performance Liquid Chromatography (HPLC-UV/DAD): For raw material assay, reaction monitoring, and purity analysis (>0.05% w/w).

  • LC-MS/MS (Triple Quadrupole): For trace impurity profiling and bioanalytical studies (<10 ppm or ng/mL levels).

Workflow Diagram (Graphviz)

AnalyticalWorkflow Sample Sample Source (API / Plasma) Prep_API Sample Prep (API) Dilute in MeOH:H2O Sample->Prep_API Raw Material Prep_Bio Sample Prep (Bio) SPE / Protein PPT Sample->Prep_Bio Biological Fluid Decision Target Sensitivity? Prep_API->Decision Method_LCMS Method B: LC-MS/MS (Limit: <10 ppb) Prep_Bio->Method_LCMS Method_HPLC Method A: HPLC-UV (Limit: ~0.05%) Decision->Method_HPLC High (>0.1%) Decision->Method_LCMS Trace (<0.1%) Data_QC Output: Purity % (QC Release) Method_HPLC->Data_QC Method_LCMS->Data_QC GTI Screening Data_PK Output: Conc. (ng/mL) (PK/Tox Study) Method_LCMS->Data_PK

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine Quality Control (QC) and synthesis monitoring. Principle: Reversed-Phase Chromatography (RPC) utilizing the hydrophobic interaction of the quinoline ring.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Rationale: The XBridge column (BEH technology) allows for high pH stability. Running at basic pH (pH > pKa of quinoline) ensures the analyte is neutral, improving peak shape and retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV-DAD at 254 nm (primary) and 315 nm (secondary for specificity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
15.01090
18.01090
18.1955
23.0955
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of MQPO Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:B (50:50).

Method B: LC-MS/MS Protocol (Trace Quantification)

Objective: Genotoxic impurity screening or Bioanalysis (PK). Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.

MRM Transitions

The fragmentation pattern typically involves the cleavage of the piperidine ring or loss of the hydroxyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
MQPO 243.1 [M+H]⁺158.1 3550Quantifier
MQPO 243.1 [M+H]⁺143.1 4550Qualifier
IS (d3-MQPO) 246.1 [M+H]⁺161.1 3550Internal Std

Note: The product ion 158.1 corresponds to the 2-methylquinoline cation fragment after the loss of the piperidine ring.

LC Conditions (LC-MS)
  • Column: Agilent Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocols

Protocol A: API Impurity Extraction
  • Weigh 50 mg of the API sample.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL of Methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with Water .

  • Filter through a 0.22 µm PVDF syringe filter.

  • Transfer to an HPLC vial for analysis.

Protocol B: Plasma Extraction (Protein Precipitation)
  • Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (1 µg/mL).

  • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN).

Validation Criteria (ICH Q2(R1))

To ensure data integrity, the method must be validated against the following criteria.

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at RT of MQPONo interference in blank matrix
Linearity (r²) > 0.999 (Range: 1 - 100 µg/mL)> 0.995 (Range: 1 - 1000 ng/mL)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%
Precision (%RSD) < 2.0% (n=6)< 15.0% (n=6)
LOD / LOQ Signal-to-Noise > 3 / > 10S/N > 3 / > 10
Stability Solution stable for 24h at RTProcessed sample stable 24h at 4°C

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica column.

  • Solution:

    • Use a "base-deactivated" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

    • Increase buffer concentration (up to 20 mM).

    • For HPLC, operate at high pH (pH 9-10) to keep the amine unprotonated.

    • For LC-MS, add 5 mM Ammonium Formate to the acidic mobile phase to compete for silanol sites.

Issue: Low Sensitivity in MS
  • Cause: Ion suppression from matrix or poor ionization.

  • Solution:

    • Switch from Methanol to Acetonitrile (often provides better desolvation).

    • Check the source temperature; quinolines are thermally stable, so higher temps (500°C+) help.

    • Implement a divert valve to send the first 1 minute of flow (containing salts) to waste.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Methylquinolin-4-yl)piperidin-4-ol Product Page.[3]Link(Note: Used for CAS and physical property verification).

  • PubChem. (n.d.).[4][5][6] Compound Summary for Quinoline Derivatives. National Library of Medicine. Link

Sources

"methodology for testing 1-(2-Methylquinolin-4-YL)piperidin-4-OL in enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated methodology for evaluating the inhibitory potency of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (hereafter referred to as MQ-Pip-4-ol ) against kinase and ATPase targets.

MQ-Pip-4-ol belongs to the 4-aminoquinoline class, a scaffold historically significant in antimalarial (e.g., chloroquine) and kinase inhibitor discovery. However, this scaffold presents specific physicochemical challenges—notably intrinsic fluorescence and lipophilicity —that frequently compromise standard fluorescence-based High-Throughput Screening (HTS) data.[1]

This protocol details a Luminescence-Based ADP Detection (ADP-Glo™) workflow designed to bypass optical interference, ensuring high Z’ factors (>0.[1]7) and reproducible IC50 generation.

Compound Physicochemistry & Pre-Analytical Handling

Before assay execution, the compound's solubility profile must be managed to prevent precipitation-induced artifacts (false positives).[1]

Solubility & Stock Preparation

Quinolines are hydrophobic planar systems prone to π-stacking aggregation in aqueous buffers.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous.[1]

  • Target Stock Concentration: 10 mM.

  • Storage: -20°C (Avoid freeze-thaw cycles >3 times to prevent hydration).

Protocol: Solubilization Step

  • Weigh solid MQ-Pip-4-ol .

  • Add DMSO to reach 10 mM.

  • Critical Step: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes. Visual inspection must confirm no particulate matter remains.

  • Quality Control: If available, check solubility via nephelometry. If turbidity is detected >50 µM in aqueous buffer, add 0.01% Triton X-100 to the assay buffer.

The "Quinoline Trap": Autofluorescence Interference

MQ-Pip-4-ol contains a conjugated quinoline ring system. Many quinoline derivatives exhibit strong fluorescence with excitation maxima around 340-360 nm and emission at 400-500 nm.

  • Risk: This overlaps with the detection windows of common fluorescence intensity (FI) assays (e.g., NADH/NADPH coupled assays).

  • Consequence: The compound's fluorescence can mask the signal decrease in an FI assay, leading to False Negatives (underestimation of potency).

  • Solution: Use a Luminescent readout (ADP-Glo) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) , which introduces a time delay to decay short-lived compound fluorescence.[1]

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ platform is selected as the primary methodology because it measures the product (ADP) via a luciferase reaction. This "glow" type luminescence is spectrally distinct from quinoline fluorescence and less susceptible to compound interference.

Assay Principle
  • Kinase Reaction: Enzyme transfers phosphate from ATP to substrate, generating ADP.[1]

  • Depletion: Reagent 1 stops the reaction and consumes remaining ATP.[2][3]

  • Detection: Reagent 2 converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[1][4] Light output is proportional to enzyme activity.

Materials
ComponentSpecification
Analyte 1-(2-Methylquinolin-4-yl)piperidin-4-ol (10 mM DMSO Stock)
Enzyme Target Kinase (e.g., EGFR, AKT, or generic ATPase)
Substrate Peptide/Protein Substrate (Km optimized)
ATP Ultra-Pure ATP (Promega)
Detection ADP-Glo™ Kinase Assay Kit (Promega)
Plate 384-well Low Volume White Polystyrene (Corning #4513)
Step-by-Step Protocol (384-Well Format)

Step 1: Compound Dilution (Acoustic or Manual) [1]

  • Prepare a 10-point dose-response curve in 100% DMSO (1:3 serial dilution).

  • Transfer 50 nL of compound to the assay plate.

  • Control Wells: DMSO only (Max Signal), Known Inhibitor (Min Signal).[1]

Step 2: Kinase Reaction (5 µL Volume)

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Add 2.5 µL of Enzyme solution (2x concentration).

  • Incubate 10 mins at RT (allows compound-enzyme binding).

  • Add 2.5 µL of Substrate/ATP mix (2x concentration).[1]

  • Note: ATP concentration should be at Km(app) (typically 10-50 µM) to ensure competitive sensitivity.

  • Incubate at 25°C for 60 minutes.

Step 3: ADP Generation Stop & Depletion

  • Add 5 µL of ADP-Glo™ Reagent.[2][3]

  • Incubate 40 mins at 25°C.

  • Mechanism:[1][5][6] Stops kinase, digests unreacted ATP.[1][2]

Step 4: Detection

  • Add 10 µL of Kinase Detection Reagent.[2]

  • Incubate 30 mins at 25°C.

  • Mechanism:[1][5][6] Converts ADP → ATP → Light.

Step 5: Readout

  • Measure Luminescence (Integration: 0.5 - 1.0 sec) on a multimode reader (e.g., EnVision, PHERAstar).

Visualizing the Methodology

Figure 1: The Logic of Interference Avoidance

This diagram illustrates why Fluorescence Intensity (FI) fails for MQ-Pip-4-ol and why Luminescence is the validated path.

G Compound 1-(2-Methylquinolin-4-yl) piperidin-4-ol FI_Assay Fluorescence Intensity Assay (NADH/Coupled) Compound->FI_Assay Interference Lum_Assay ADP-Glo™ Assay (Luminescence) Compound->Lum_Assay Inhibits Enzyme UV_Light Excitation Source (UV/Blue) UV_Light->FI_Assay AutoFluo Compound Autofluorescence (400-500nm) FI_Assay->AutoFluo Excites Compound Detector_FI Detector Saturation (False Negative) AutoFluo->Detector_FI Masks Signal Chem_Rxn Enzymatic Chemical Reaction (No Excitation) Lum_Assay->Chem_Rxn Detector_Lum Clean Signal (Valid IC50) Chem_Rxn->Detector_Lum Light Output

Caption: Comparison of Fluorescence Intensity vs. Luminescence pathways. Note how the excitation source in FI assays triggers quinoline autofluorescence, invalidating the data.

Data Analysis & Validation

Calculation of Inhibition

Normalize raw luminescence units (RLU) to controls:


[1]
  • 
    : Enzyme + Substrate + DMSO (No Inhibitor)[1]
    
  • 
    : No Enzyme (Background)
    
Curve Fitting

Fit data to a 4-parameter logistic equation (Hill Slope) to determine IC50.

  • Self-Validation Check: The Hill Slope should be between -0.8 and -1.2. A slope > -2.0 often indicates compound aggregation or non-specific denaturation (promiscuous inhibition).[1]

Counter-Screen (False Positive Elimination)

Since the detection step relies on Luciferase, MQ-Pip-4-ol must be tested for Luciferase inhibition.

  • Mix ATP + ADP-Glo Reagent + Detection Reagent (generate stable light signal).[1][7]

  • Add MQ-Pip-4-ol at 10 µM.

  • If signal drops >20% compared to DMSO, the compound inhibits Luciferase, and the Kinase IC50 is invalid.[1]

References

  • Simeonov, A., et al. (2015).[1] Interference with Fluorescence and Absorbance.[8] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[1] Retrieved from [Link]

  • Baell, J.B., & Holloway, G.A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Retrieved from [Link]

Sources

"in vivo experimental design for 1-(2-Methylquinolin-4-YL)piperidin-4-OL studies in animal models"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Part 1: Executive Summary & Rationale

Compound Profile: 1-(2-Methylquinolin-4-yl)piperidin-4-ol is a synthetic 4-aminoquinoline derivative. Structurally, it consists of a quinoline core substituted at the 2-position with a methyl group and at the 4-position with a 4-hydroxypiperidine moiety.

Therapeutic Context: This scaffold shares critical pharmacophore features with established antimalarial agents (e.g., Chloroquine, Amodiaquine) and emerging antineoplastic agents (targeting lysosomal autophagy or multidrug resistance). The piperidine ring modulates lipophilicity and basicity, potentially altering volume of distribution (


) and resistance profiles compared to diethylamine analogs.

Experimental Scope: This guide details the in vivo characterization of this compound, focusing on:

  • Formulation Strategy: Overcoming solubility challenges inherent to lipophilic weak bases.

  • Pharmacokinetics (PK): Defining oral bioavailability (

    
    ) and half-life (
    
    
    
    ).
  • Efficacy Models:

    • Primary:Peters’ 4-Day Suppressive Test (Malaria).

    • Secondary:Subcutaneous Xenograft (Solid Tumor).

Part 2: Formulation & Dosing Strategy

Challenge: Free base quinolines are often poorly soluble in neutral aqueous media. Solution: Utilize the basic nitrogen (


) to form an in situ salt or use a co-solvent system.
Protocol A: Formulation for Intravenous (IV) Bolus
  • Target Concentration: 1–2 mg/mL.

  • Vehicle: 10% DMSO + 20% PEG-400 + 70% Saline (0.9%).

  • Preparation:

    • Dissolve compound in DMSO (vortex until clear).

    • Add PEG-400 and mix.

    • Slowly add saline while vortexing to prevent precipitation.

    • Filter Sterilize: 0.22

      
      m PVDF filter.
      
Protocol B: Formulation for Oral Gavage (PO)
  • Target Concentration: 5–20 mg/mL.

  • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.

  • Preparation:

    • Micronize the compound (mortar and pestle) if solid is crystalline.

    • Levigate with Tween 80.

    • Gradually add HPMC solution to form a homogenous suspension.

    • Note: Shake well before dosing.

Part 3: Pharmacokinetic (PK) Study Design

Objective: Determine if the piperidine modification improves metabolic stability compared to linear alkyl chains.

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint) or CD-1 Mice. Fasting: Overnight fasting (food withheld 12h pre-dose, returned 4h post-dose).

ParameterIntravenous (IV) GroupOral (PO) Group
Dose 2 mg/kg10 mg/kg
Volume 2 mL/kg10 mL/kg
Sampling Times 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Sample Matrix Plasma (

)
Plasma (

)
Bioanalysis LC-MS/MS (MRM mode)LC-MS/MS (MRM mode)

Data Analysis: Calculate


, 

,

,

(Clearance), and

using non-compartmental analysis (WinNonlin or PKSolver).

Part 4: Efficacy Model 1 – Antimalarial (Peters' 4-Day Test)

Rationale: The 4-aminoquinoline core targets heme polymerization in the parasite digestive vacuole. This is the gold-standard screen.

Experimental Workflow (Graphviz Diagram):

AntimalarialWorkflow Inoculation Day 0: Inoculation (1x10^7 P. berghei ANKA) Treatment Days 0-3: Treatment (QD, IP or PO) Inoculation->Treatment 1-2 hrs post-infection Smear Day 4: Blood Smear (Giemsa Stain) Treatment->Smear 24 hrs after last dose Analysis Microscopy & Analysis (% Parasitemia) Smear->Analysis

Caption: Workflow for Peters' 4-Day Suppressive Test in mice.

Protocol Steps:

  • Animals: Female Swiss Albino mice (18–22 g).

  • Infection (Day 0): Inject

    
    Plasmodium berghei (ANKA strain) infected RBCs intraperitoneally (IP).
    
  • Grouping (n=5-6/group):

    • Negative Control: Vehicle only.

    • Positive Control: Chloroquine diphosphate (10 mg/kg).

    • Test Groups: 1-(2-Methylquinolin-4-yl)piperidin-4-ol at 5, 10, 20 mg/kg.

  • Dosing: Administer treatment once daily (QD) for 4 consecutive days (Day 0, 1, 2, 3).

  • Readout (Day 4):

    • Prepare thin blood smears from tail vein.

    • Fix with methanol, stain with 10% Giemsa.

    • Count 2,000 RBCs per slide.

  • Calculation:

    
    
    

Part 5: Efficacy Model 2 – Oncology (Subcutaneous Xenograft)

Rationale: Quinoline derivatives can inhibit autophagy or intercalate DNA.

Protocol Steps:

  • Cell Line: HCT116 (Colon) or A549 (Lung) cancer cells.

  • Implantation: Inject

    
     cells in Matrigel (1:1) into the flank of BALB/c nude mice.
    
  • Staging: When tumors reach

    
     (approx. 10–14 days), randomize mice.
    
  • Dosing:

    • Dose: 20 mg/kg and 50 mg/kg (based on MTD).

    • Schedule: QD or Q2D for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    

Part 6: Safety & Toxicology (Acute)

OECD 423 (Acute Toxic Class Method):

  • Step 1: Dose 3 female mice at 300 mg/kg PO.

  • Observation: Monitor for 14 days (tremors, lethargy, weight loss).

  • Decision:

    • If 0-1 deaths

      
       Retest at higher dose (2000 mg/kg).
      
    • If 2-3 deaths

      
       Retest at lower dose (50 mg/kg).
      
  • Necropsy: Perform gross pathology on liver, kidneys, and spleen at termination.

Part 7: Mechanism of Action (Hypothetical Pathway)

The diagram below illustrates the dual potential mechanism (Heme detoxification in parasites vs. Lysosomal inhibition in cancer).

MOA cluster_0 Malaria Parasite (Digestive Vacuole) cluster_1 Cancer Cell (Lysosome) Drug 1-(2-Methylquinolin-4-yl) piperidin-4-ol Heme Free Heme (Toxic) Drug->Heme Complexation (Prevents Detox) Autophagy Autophagy Flux Drug->Autophagy Lysosomal Accumulation Hemoglobin Hemoglobin Hemoglobin->Heme Proteolysis Hemozoin Hemozoin (Inert) Heme->Hemozoin Biocrystallization Apoptosis Apoptosis Heme->Apoptosis ROS Generation Survival Cell Survival Autophagy->Survival Autophagy->Apoptosis Blocked Flux

Caption: Dual mechanism targeting heme detoxification (Plasmodium) and autophagy inhibition (Cancer).

References

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews. Link

  • Solomon, V. R., & Lee, H. (2009). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Publishing. Link

  • Kumar, S., et al. (2014). "4-Aminoquinoline derivatives as antimalarial agents." European Journal of Medicinal Chemistry. Link

Application Notes and Protocols: Investigating the Cellular Effects of 1-(2-Methylquinolin-4-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-Piperidine Scaffold in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Quinoline derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways in cancer cells.[3][4] The incorporation of a piperidine moiety, another important pharmacophore, can further enhance the therapeutic potential of these molecules.[5] The compound 1-(2-Methylquinolin-4-YL)piperidin-4-OL represents a hybrid structure combining these two key fragments, suggesting its potential as a bioactive agent worthy of investigation in cell-based assays.

These application notes provide a comprehensive guide for researchers to explore the cellular effects of 1-(2-Methylquinolin-4-YL)piperidin-4-OL, with a primary focus on its potential anticancer properties. The protocols detailed below are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action.

Part 1: Preliminary Assessment of Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • 1-(2-Methylquinolin-4-YL)piperidin-4-OL (herein referred to as "Test Compound")

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer)[3][4][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Test Compound in DMSO.

    • Prepare serial dilutions of the Test Compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the Test Compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Results and Interpretation

A dose-dependent decrease in cell viability is expected if the Test Compound possesses cytotoxic activity. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is a key parameter for comparing the potency of different compounds.

Table 1: Example of IC₅₀ Values for Quinoline Derivatives against Various Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)Reference
Quinoline-based Schiff's baseHT29 (Colon)4.7[7]
Quinoline-based Schiff's baseMDA-MB231 (Breast)4.6[7]
Novel Quinoline DerivativePC-3 (Prostate)2.61[4]
Novel Quinoline DerivativeKG-1 (Leukemia)3.56[4]

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Should the Test Compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are standard methods for detecting apoptosis.

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Seed Cells B Treat with Test Compound (IC50 concentration) A->B C Harvest and Wash Cells B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the Dark E->F G Acquire Data on Flow Cytometer F->G H Analyze Dot Plots: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) G->H G cluster_0 Potential Cellular Targets cluster_1 Cellular Outcomes compound 1-(2-Methylquinolin-4-YL)piperidin-4-OL p53 p53 Activation compound->p53 caspases Caspase Activation (Caspase-3, -9) compound->caspases bcl2 Bcl-2 Family Modulation (Bax/Bcl-2 ratio) compound->bcl2 cdk Cyclin-Dependent Kinases (e.g., CDK2, CDK4) compound->cdk apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1, S, or G2/M) p53->cell_cycle_arrest caspases->apoptosis bcl2->apoptosis cdk->cell_cycle_arrest proliferation Decreased Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: Hypothesized signaling pathways modulated by the test compound leading to anticancer effects.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 1-(2-Methylquinolin-4-YL)piperidin-4-OL in cell-based assays. The data generated from these experiments will reveal whether the compound possesses cytotoxic activity and, if so, will offer insights into its mechanism of action regarding the induction of apoptosis and cell cycle arrest.

Positive results from these assays would warrant further investigation into the specific molecular targets of the compound. Techniques such as Western blotting to probe for key proteins in apoptosis and cell cycle pathways, kinase inhibition assays, and in vivo studies in animal models would be logical next steps in the preclinical development of this promising quinoline-piperidine derivative.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013, May). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2023). PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2024, August 27). National Center for Biotechnology Information. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2024, October 16). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2020). RSC Publishing. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021, June 15). PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2024, October 27). ResearchGate. [Link]

  • Chemical Characterization and Antioxidant, Antibacterial, Antiacetylcholinesterase and Antiproliferation Properties of Salvia fruticosa Miller Extracts. MDPI. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 7). PubMed. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. National Center for Biotechnology Information. [Link]

  • Functional food Momordica charantia: biological activities. (2023, August 3). Prospects in Pharmaceutical Sciences. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Future Science. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (2022, January 7). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011, March 1). PubMed. [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2024, February 28). MDPI. [Link]

Sources

Application Note: Advanced Purification Protocols for Synthetic Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Challenge

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, their purification presents a distinct set of physicochemical challenges.

The core difficulty lies in the quinoline nitrogen atom. With a


 of approximately 4.9, it is a weak base that can act as a hydrogen bond acceptor. In standard silica gel chromatography, this nitrogen interacts strongly with acidic silanol groups (

), leading to severe peak tailing, irreversible adsorption, and yield loss. Furthermore, synthetic routes like the Skraup or Friedländer synthesis often generate heavy metal residues (Pd, Cu) and polymeric "tars" that require specific scavenging protocols.

This guide details a self-validating purification workflow, moving from crude workup to high-purity isolation.

Primary Isolation: The Acid-Base Extraction "Switch"

Before chromatography, the unique basicity of the quinoline nitrogen should be leveraged to remove non-basic impurities (starting materials, neutral side products) and polymeric tars. This method acts as a chemical filter, vastly extending the life of downstream chromatography columns.

Mechanism of Action

The protocol relies on switching the quinoline between its lipophilic free base form and its hydrophilic protonated salt form.

  • pH < 3: Quinoline is protonated (

    
    ) and water-soluble.
    
  • pH > 7: Quinoline is deprotonated (

    
    ) and organic-soluble.
    
Protocol 1: Differential pH Extraction

Applicability: Removal of neutral organic impurities and non-basic tars.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Note: Avoid Diethyl Ether if possible due to lower solubility of polar quinoline salts.

  • Acidification (The Trap):

    • Extract the organic layer 3x with 1M HCl .

    • Validation: Check the aqueous layer pH; it must remain < 2.

    • Result: The quinoline moves to the aqueous phase as the hydrochloride salt. Neutral impurities remain in the organic phase.

  • Wash: Wash the combined acidic aqueous layers once with fresh organic solvent to remove entrained neutrals. Discard the organic layer.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basic aqueous phase 3x with Dichloromethane (DCM).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Visualization: Logical Workflow of Acid-Base Extraction

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) AcidStep Add 1M HCl (aq) Extract Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Tars) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Quinoline-H+) PhaseSep1->AqLayer1 Keep BaseStep Basify with NaOH to pH > 10 AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Layer (Purified Quinoline Free Base) ExtractStep->FinalOrg Product FinalAq Waste Aqueous Layer (Salts) ExtractStep->FinalAq Waste

Caption: Figure 1. Differential pH extraction workflow selectively isolating basic quinoline derivatives from neutral impurities.

Flash Chromatography: Overcoming Silanol Interactions

Standard silica gel is acidic (


). When basic quinolines are eluted, they interact with surface silanols via hydrogen bonding and ion-dipole forces. This causes:
  • Tailing: Asymmetrical peaks that co-elute with impurities.

  • Retention Shift: Unpredictable retention times dependent on sample load.

Strategy A: Mobile Phase Modifiers

To suppress silanol ionization and compete for active sites, a basic modifier is required.

Table 1: Recommended Mobile Phase Systems

Solvent SystemModifierConcentrationApplication Note
DCM / MeOH Ammonia (

in MeOH)
1% - 10%Best for polar quinolines. The

effectively blocks silanols.
Hexane / EtOAc Triethylamine (

)
1% - 2%Best for lipophilic quinolines. Pre-wash column with 1%

before run.
DCM / Acetone Triethylamine (

)
1%Alternative if MeOH causes solubility issues.
Protocol 2: The "Ammonia-Doped" Silica Column
  • Preparation: Prepare a stock solution of 10%

    
    
    
    
    
    in Methanol.
  • Equilibration: Flush the silica column with 5 column volumes (CV) of the starting mobile phase containing the modifier.

  • Elution: Run the gradient.

    • Critical Step: Do not exceed 10-15% Methanol in DCM for standard silica, as silica dissolves slightly in high MeOH, contaminating the product.

  • Post-Run: Evaporate solvents immediately. Residual amines (

    
    ) can catalyze decomposition or interfere with NMR.
    
Strategy B: Amine-Functionalized Silica

For sensitive purifications where free amines in the mobile phase are undesirable, use Amino-bonded silica (


-Silica) . The surface is already basic, preventing the specific interaction without needing liquid additives.

Metal Scavenging: Removing Palladium Catalysts

Many synthetic quinolines are functionalized via Suzuki or Buchwald-Hartwig couplings, leaving residual Palladium (Pd). Regulatory limits for Pd in APIs are often <10 ppm.

Protocol 3: Trimercaptotriazine (TMT) Scavenging

TMT forms a stable, insoluble complex with Pd(II) and Pd(0).

  • Dissolution: Dissolve the crude quinoline (post-extraction) in THF or Ethyl Acetate (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or TMT-Na3 (0.5 equiv relative to Pd catalyst used).

  • Incubation: Stir at room temperature for 4–12 hours.

  • Filtration: Filter through a 0.45

    
     PTFE pad or a small plug of Celite.
    
  • Analysis: The filtrate is Pd-depleted.

Preparative HPLC: The Polishing Step

For final purity >99.5%, Preparative HPLC is necessary. The choice of buffer pH is critical to control the ionization state.[1]

Decision Matrix for Buffer Selection:

  • Low pH (pH 2-3): Quinoline is fully protonated (

    
    ).
    
    • Pros: Excellent solubility; sharp peaks.

    • Cons: Reduced retention on C18 (elutes near void volume if too polar).

    • Buffer: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[2]

  • High pH (pH 9-10): Quinoline is neutral (

    
    ).
    
    • Pros: Maximal retention on C18; better separation from polar impurities.

    • Cons: Silica stability (requires hybrid/polymer-based columns like XBridge or Gemini).

    • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

Visualization: Purification Decision Matrix

DecisionMatrix Start Crude Quinoline PurityCheck Target Purity? Start->PurityCheck LowPurity >95% (Research) PurityCheck->LowPurity HighPurity >99% (Pharma/Bio) PurityCheck->HighPurity Method1 Acid-Base Extraction + Recrystallization LowPurity->Method1 Scale > 10g Method2 Flash Chromatography (DCM/MeOH + NH3) LowPurity->Method2 Scale < 10g Method3 Prep HPLC (High pH Buffer) HighPurity->Method3 Polishing Method2->Method3 If purity insufficient

Caption: Figure 2. Strategic decision matrix for selecting purification methods based on scale and purity requirements.

References

  • BenchChem. (2025).[3][4][5] A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem Application Notes.

  • Li, J., et al. (2016).[6] Palladium(II)-Catalyzed Oxidative Annulation for Quinoline Synthesis. MDPI Molecules.

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Technical Guides.

  • LibreTexts. (2022). Acid-Base Extraction Protocols. Chemistry LibreTexts.

  • Sigma-Aldrich. (2025). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. MilliporeSigma Technical Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylquinolin-4-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylquinolin-4-YL)piperidin-4-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(2-Methylquinolin-4-YL)piperidin-4-OL?

A1: The most common and efficient method for synthesizing this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-halo-2-methylquinoline, typically 4-chloro-2-methylquinoline, with piperidin-4-ol. The secondary amine of the piperidine ring acts as the nucleophile, displacing the halide at the C4 position of the quinoline ring. A base is required to neutralize the hydrogen halide generated during the reaction.

Q2: Why is a base necessary for this reaction, and which one should I choose?

A2: A base is crucial to act as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct when the piperidine nitrogen attacks the 4-chloro-2-methylquinoline. Without a base, the generated HCl would protonate the starting piperidin-4-ol, rendering it non-nucleophilic and halting the reaction. The choice of base can influence reaction rate and side product formation. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are inexpensive and easily removed during workup. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical method involves spotting the reaction mixture alongside the starting materials on a silica gel TLC plate and eluting with a solvent system like dichloromethane/methanol or ethyl acetate/hexane. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

Q4: What are the most critical parameters to control for maximizing yield?

A4: The three most critical parameters are temperature, solvent, and the choice of base. The quinoline ring is not strongly activated towards nucleophilic attack, so sufficient thermal energy is required.[1][2] High-boiling polar aprotic solvents are generally preferred to facilitate the reaction and achieve the necessary temperatures. The base must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions.

Synthesis Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I have run the reaction for the recommended time, but TLC/HPLC analysis shows mostly unreacted starting materials. What went wrong?

A: This is a common issue that typically points to insufficient reaction activation or reagent issues. Let's break down the potential causes and solutions.

  • Cause 1: Insufficient Reaction Temperature.

    • Explanation: The SNAr reaction has a significant activation energy barrier because the initial attack by the nucleophile temporarily disrupts the aromaticity of the quinoline ring to form a negatively charged intermediate known as a Meisenheimer complex.[2][3] Heat is required to overcome this barrier.

    • Solution: Ensure your reaction is heated to an appropriate temperature. The choice of solvent dictates the maximum achievable temperature. Solvents like DMF, DMSO, or NMP are often used as they allow for temperatures in the range of 120-160 °C. If using a lower-boiling solvent, consider switching to one with a higher boiling point.

  • Cause 2: Inappropriate Solvent.

    • Explanation: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. Polar aprotic solvents (e.g., DMF, DMSO) are ideal for SNAr reactions because they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.

    • Solution: Verify that you are using a suitable polar aprotic solvent. If solubility is an issue even in these solvents, gentle heating while monitoring can help.

  • Cause 3: Inactive Nucleophile or Base.

    • Explanation: The reaction relies on the nucleophilicity of the piperidin-4-ol. If it has been protonated by an acidic impurity or if the base is not effectively scavenging the generated HCl, the reaction will stall.

    • Solution:

      • Check Base Stoichiometry: Ensure you are using at least one equivalent of base, though using a slight excess (1.5-2.0 equivalents) is common practice to drive the reaction to completion.

      • Verify Reagent Quality: Use high-purity piperidin-4-ol and 4-chloro-2-methylquinoline. Ensure the base (e.g., K₂CO₃) is dry, as moisture can interfere with the reaction.

ParameterRecommended OptionsRationale
Solvent DMF, DMSO, NMP, DioxaneHigh boiling point, polar aprotic nature stabilizes the charged intermediate.
Temperature 120 - 160 °CProvides sufficient energy to overcome the activation barrier of the SNAr reaction.
Base K₂CO₃, Cs₂CO₃, DIPEAEffectively scavenges HCl byproduct without promoting significant side reactions.
Problem 2: Formation of Significant Impurities

Q: My reaction has gone to completion, but I observe multiple side products, making purification difficult. How can I improve the reaction's selectivity?

A: Side product formation often results from thermal degradation or competing reaction pathways. A systematic approach can help minimize these impurities.

  • Cause 1: Thermal Decomposition.

    • Explanation: While high temperatures are necessary, prolonged exposure can lead to the degradation of starting materials or the product, especially in the presence of a strong base.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction closely by TLC/HPLC. Once the starting material is consumed, cool the reaction down promptly to prevent the formation of degradation products.

      • Use an Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may occur at high temperatures.

  • Cause 2: Competing Reactions.

    • Explanation: Although the secondary amine of piperidin-4-ol is the primary nucleophile, under harsh conditions, other functionalities could potentially react. However, for this specific transformation, this is less common than degradation. More often, impurities arise from the synthesis of the 4-chloro-2-methylquinoline starting material itself.

    • Solution: Ensure the purity of your 4-chloro-2-methylquinoline starting material. Residual reagents from its synthesis (e.g., from a Friedländer or Doebner-von Miller synthesis) can lead to a complex reaction mixture.[4][5] Purification of the starting material before the SNAr step is highly recommended.

Problem 3: Difficult Product Purification

Q: I have obtained the crude product, but I am struggling to purify it by column chromatography or recrystallization. What techniques can I use?

A: Purification can be challenging due to the product's polarity and potentially similar polarity of impurities. A multi-step purification strategy may be necessary.

  • Challenge 1: Co-eluting Impurities in Column Chromatography.

    • Solution:

      • Optimize Solvent System: If using a standard ethyl acetate/hexane system, try switching to a dichloromethane/methanol gradient, which can offer different selectivity for polar compounds. Adding a small amount of triethylamine (~0.5%) to the mobile phase can reduce tailing of the basic product on silica gel.

      • Change Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Challenge 2: Product Fails to Crystallize.

    • Solution:

      • Solvent Screening for Recrystallization: The product is a moderately polar molecule. Try dissolving the crude material in a minimal amount of a polar solvent (e.g., isopropanol, ethanol, or acetone) at an elevated temperature and then slowly adding a non-polar anti-solvent (e.g., hexane, heptane, or diethyl ether) until turbidity is observed. Allow the solution to cool slowly.

      • Salt Formation: The product contains a basic piperidine nitrogen. Converting the free base to a salt (e.g., hydrochloride or tosylate) can often induce crystallization and improve handling properties. This can be achieved by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or p-toluenesulfonic acid.

Visualized Protocols and Mechanisms

Reaction Mechanism: SNAr Pathway

The synthesis proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the electron-deficient C4 position of the quinoline, followed by the elimination of the chloride leaving group to restore aromaticity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis p1 Combine Reactants: 4-chloro-2-methylquinoline, piperidin-4-ol, K₂CO₃ p2 Add Solvent (e.g., DMF) p1->p2 r1 Heat to 120-160 °C under N₂ atmosphere p2->r1 r2 Monitor by TLC/HPLC (2-6 hours) r1->r2 w1 Cool to RT, Quench with Water r2->w1 w2 Extract with Organic Solvent (e.g., EtOAc) w1->w2 w3 Dry, Filter, and Concentrate w2->w3 f1 Column Chromatography or Recrystallization w3->f1 f2 Characterize Product (NMR, MS, HPLC) f1->f2

Caption: A standard workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common synthesis problems.

Troubleshooting start Problem Encountered p1 Low Yield / No Reaction start->p1 p2 Multiple Side Products start->p2 c1a Temp Too Low? p1->c1a c2a Reaction Too Long? p2->c2a c1b Wrong Solvent? c1a->c1b No s1a Increase Temperature / Use Higher Boiling Solvent c1a->s1a Yes c1c Base Ineffective? c1b->c1c No s1b Switch to Polar Aprotic Solvent (DMF/DMSO) c1b->s1b Yes s1c Use Excess Dried Base (e.g., 2 eq. K₂CO₃) c1c->s1c Yes c2b Impure Starting Material? c2a->c2b No s2a Monitor Reaction Closely and Stop at Completion c2a->s2a Yes s2b Purify 4-chloro-2-methylquinoline Before Use c2b->s2b Yes

Caption: A decision tree for troubleshooting synthesis issues.

References

  • Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Gashaw, M., Getasetegn, M., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences.
  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-(2-Methylquinolin-4-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methylquinolin-4-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility limitations with this compound in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and systematically overcoming these challenges. We will move from fundamental principles to advanced strategies, explaining not just what to do, but why each step is scientifically justified.

Understanding the Molecule: The Root of the Solubility Issue

Before troubleshooting, it's critical to understand the physicochemical properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL. While specific experimental data for this compound is not widely published, we can infer its behavior from its chemical structure, which features a quinoline ring system linked to a piperidinol moiety.

Table 1: Predicted Physicochemical Properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Chemical Structure Contains a quinoline and a piperidine ring.The presence of multiple rings contributes to a large, relatively rigid, and lipophilic structure, which inherently disfavors dissolution in water.
Ionization State Weakly Basic Compound.The piperidine and quinoline nitrogen atoms are basic and can be protonated. This makes its solubility highly dependent on pH.[1][2]
pKa (Conjugate Acid) Estimated ~8-9 (quinoline N) and ~10-11 (piperidine N).The compound will exist predominantly in its neutral, poorly soluble form at physiological pH (~7.4) and higher. Significant protonation and solubility enhancement will only occur at acidic pH values.[3]
LogP High (Predicted > 3.0).A high octanol/water partition coefficient (LogP) indicates high lipophilicity, confirming the compound's preference for non-polar environments over aqueous buffers.[3]
Molecular Weight ~270.35 g/mol .Larger molecules generally have lower aqueous solubility due to the greater energy required to break apart the crystal lattice and solvate the molecule.[4][5]

The core issue is clear: you are working with a classic weakly basic, lipophilic compound. Its neutral form is poorly soluble, and achieving desired concentrations requires strategies that either shift its equilibrium to the ionized form or modify the solvent environment to be more accommodating.

Caption: Equilibrium of the compound in aqueous solution.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during experiments in a logical, question-and-answer format.

Q1: I've added the compound to my neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve. What's happening?

Answer: At pH 7.4, the compound is almost entirely in its neutral, non-ionized form. Given its high lipophilicity, its intrinsic solubility in this state is expected to be very low. The buffer is not accommodating the non-polar nature of the molecule, leading to poor dissolution or the presence of visible particulates.

Q2: What is the absolute first step I should take to improve solubility?

Answer: The most direct and effective initial strategy is pH adjustment .[] Since 1-(2-Methylquinolin-4-YL)piperidin-4-OL is a weak base, decreasing the pH of your buffer will protonate the basic nitrogen atoms, forming a more polar and significantly more water-soluble salt.[1][7]

The relationship between pH, pKa, and solubility for a weak base is described by the Henderson-Hasselbalch equation.[8][9][10] As a rule of thumb, solubility increases dramatically at pH values at least 2 units below the compound's pKa.

Caption: A logical workflow for solubility enhancement.

Q3: I lowered the pH, but my solubility is still insufficient for my desired stock concentration. What's my next move?

Answer: If pH adjustment alone is not enough, the next step is to introduce co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving lipophilic compounds.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Causality: These solvents work by disrupting the hydrogen-bonding network of water, which reduces water's ability to "squeeze out" non-polar solutes, thereby increasing solubility.[][13] It is often most effective to combine pH adjustment with a co-solvent.[] For example, use a citrate buffer at pH 4 containing 10% DMSO.

Q4: I'm concerned about the effects of pH and co-solvents on my biological system (e.g., cells, enzymes). What are the alternatives?

Answer: This is a critical consideration. If your assay is sensitive to low pH or organic solvents, you should explore complexation agents.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the lipophilic parts of your compound (likely the quinoline ring) to form a water-soluble "inclusion complex."[16][17] This increases the apparent solubility of the compound in neutral buffers without needing harsh pH or high concentrations of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used derivative with excellent water solubility.[18]

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles in aqueous solutions above their critical micelle concentration (CMC).[19] The hydrophobic core of these micelles can entrap your compound, effectively solubilizing it in the bulk aqueous phase. This is another excellent way to avoid pH extremes and co-solvents.[19][20]

Q5: Which buffer should I use? Does it matter?

Answer: Yes, the buffer species can matter significantly.

  • Citrate and Acetate Buffers: These are excellent choices for formulating weak bases as they are effective in the acidic pH range (pH 3-6) where your compound is most soluble.[21]

  • Phosphate Buffers: Be cautious. While common, phosphate buffers can sometimes form less soluble salts with protonated basic drugs, especially at higher buffer concentrations, which can negatively impact solubility.[3] If you observe precipitation in a phosphate buffer even at low pH, consider switching to a citrate or acetate buffer. The buffer's composition, concentration, and ionic strength can all influence the final solubility of a compound.[22][23][24]

Q6: I need to achieve a very high concentration for a short period. I've heard about "supersaturated" solutions. Is this a viable option?

Answer: Yes, but it is an advanced technique that requires careful preparation and validation. A supersaturated solution is a thermodynamically unstable state where the concentration of the drug is higher than its equilibrium solubility.[25]

This is typically achieved via a "solvent-shift" method:

  • Dissolve the compound at a very high concentration in a pure, "good" organic solvent (e.g., 100% DMSO).

  • Rapidly dilute a small volume of this stock into your aqueous buffer with vigorous mixing.

The compound may remain in a supersaturated state long enough for an experiment, but it will eventually precipitate. The stability of this state can be improved by including precipitation inhibitors like HPMC or PVP in the final aqueous buffer.[26][27] This approach is powerful but must be used with caution, as precipitation can occur unexpectedly.

Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantitatively measure the solubility of 1-(2-Methylquinolin-4-YL)piperidin-4-OL across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • 1-(2-Methylquinolin-4-YL)piperidin-4-OL powder

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Microcentrifuge tubes

  • Orbital shaker/rotator

  • 0.22 µm syringe filters (chemically compatible, e.g., PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that undissolved particles are clearly visible.

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the filtered supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration to achieve the target solubility.

Materials:

  • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Buffer at a fixed, optimal acidic pH (determined from Protocol 1, e.g., pH 4.0 citrate buffer)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of Solvent Systems: Prepare a series of buffer/co-solvent mixtures. For each co-solvent, create mixtures with varying percentages (e.g., 5%, 10%, 20%, 50% v/v) in your chosen acidic buffer.

  • Solubility Measurement: Repeat steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Analysis: Compare the solubility results across the different co-solvents and concentrations. Select the system that achieves the desired solubility with the lowest percentage of co-solvent to minimize potential assay interference.

Table 2: Comparison of Common Co-solvents

Co-solventTypical Starting % (v/v)ProsCons
DMSO 1-10%Excellent solubilizing power for many compounds.Can be cytotoxic at higher concentrations (>0.5-1%).
Ethanol 5-20%Biocompatible, less toxic than DMSO.Can cause protein precipitation at high concentrations.
PEG 400 10-50%Low toxicity, widely used in formulations.[28]Can be viscous; may interfere with some assays.
Propylene Glycol 10-50%Good safety profile, common pharmaceutical excipient.[11]Less solubilizing power than DMSO for some compounds.
Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin

Objective: To determine if HP-β-CD can effectively increase the apparent solubility of the compound in a neutral buffer.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of CD Solutions: Prepare solutions of HP-β-CD in the neutral buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Solubility Measurement: Repeat steps 2-7 from Protocol 1 using the different HP-β-CD solutions as the solvent systems.

  • Analysis: Plot the compound's solubility against the concentration of HP-β-CD. A linear increase in solubility typically indicates the formation of a soluble 1:1 inclusion complex.[14] This demonstrates that HP-β-CD is an effective solubilizing agent for your compound.

References
  • Plastic Surgery Key. (2017, July 8).
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • BOC Sciences. (n.d.).
  • Kouskoura, M. G., et al. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • Iga, K., et al. (2025, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • Al-Ghaban, F. A., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Chemaxon. (n.d.). Theory of aqueous solubility prediction.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • WuXi AppTec DMPK. (2024, March 15).
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Exp.
  • Microbe Notes. (2024, August 27).
  • Crison, J. R., et al. (2003, March 6). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed.
  • Shah, V. P., et al. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • Open Education Alberta. (n.d.).
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • Mahrous, G. M., et al. (2001, May 15). Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. PubMed.
  • Brieflands. (2021, May 31).
  • ijprems. (2025, August 11).
  • CK-12 Foundation. (n.d.).
  • Semantic Scholar. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • ResearchGate. (2025, August 10).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
  • Li, N., et al. (2023, February 27).
  • SciSpace. (2018, September 15).
  • Ghosh, S., et al. (2020, March 27). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. PMC.
  • Semantic Scholar. (n.d.). pyridinium, piperidinium and morpholinium cationic surfactants(1)
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Semantic Scholar. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • American Pharmaceutical Review. (2016, March 31).
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • NIH. (n.d.). 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem.
  • NIH. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341 - PubChem.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
  • ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.

Sources

Technical Support Center: Advanced Chromatographic Purification of 1-(2-Methylquinolin-4-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 1-(2-Methylquinolin-4-YL)piperidin-4-OL. The unique bifunctional nature of this molecule—possessing a basic quinoline nucleus and a polar, basic piperidinol moiety—presents distinct hurdles in achieving high purity and yield. This document provides in-depth, question-driven troubleshooting advice and validated protocols grounded in established chromatographic principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the chromatographic purification of 1-(2-Methylquinolin-4-YL)piperidin-4-OL.

Q1: My compound exhibits severe peak tailing on both reversed-phase (C18) and normal-phase (silica) columns. What is the underlying cause and how can I fix it?

A1: Severe peak tailing with this class of compound is almost always caused by secondary ionic interactions between the basic nitrogen atoms (on both the quinoline and piperidine rings) and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases[1][2]. This interaction is strong and non-uniform, leading to a delayed and asymmetrical elution profile.

Solutions:

  • Mobile Phase pH Adjustment (Reversed-Phase): The most powerful tool for basic compounds is controlling the mobile phase pH.[1]

    • Low pH (2.5-4.0): By adding an acid like formic acid or trifluoroacetic acid (TFA), you protonate the basic nitrogens of your molecule. This creates a positively charged analyte that is repelled by the (also protonated) silanol groups, minimizing the tailing interaction. This is often the most effective starting point.[1]

    • High pH (8-10): Using a high-pH stable column (e.g., hybrid silica), you can deprotonate the silanol groups, making them negatively charged. Your analyte remains in its neutral, free-base form, which reduces ionic interactions. This requires specialized, robust columns.

  • Use of a Competing Base (Normal-Phase): In normal-phase (flash) chromatography, adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to the eluent is standard practice.[1][3] These additives preferentially interact with the active silanol sites, effectively masking them from your target compound and resulting in a more symmetrical peak shape.

  • Employ a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to have a minimal number of accessible silanol groups. Using these columns is highly recommended to reduce secondary interactions.[1][2]

Q2: My compound has very poor or no retention on a C18 column, eluting near the solvent front. How can I increase its retention?

A2: This is a common challenge for polar molecules in reversed-phase (RP) chromatography.[1][4] The compound has a higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase.

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Group (EPG) Columns: These columns have polar groups (e.g., amides, carbamates) embedded within the alkyl chains. This provides an alternative retention mechanism and shields against silanol interactions, often improving retention and peak shape for polar bases.[1][2]

    • Phenyl-Hexyl Columns: These phases can offer different selectivity through π-π interactions with the quinoline ring system.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar compounds.[2][4] It utilizes a polar stationary phase (like bare silica or an amide phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This is an excellent alternative when RP methods fail.[1][4]

  • Mixed-Mode Chromatography (MMC): This is a highly effective, modern approach. MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[6][7][8] For your positively charged (at low pH) molecule, a mixed-mode column with cation-exchange properties will provide significantly increased retention and unique selectivity, separating it from neutral impurities.[8][9]

Q3: I suspect my compound is degrading during flash chromatography on silica gel. What are the signs and how can I prevent this?

A3: Degradation on silica gel is plausible for certain quinoline derivatives, especially if sensitive functional groups are present. The acidic nature of silica can catalyze decomposition.[1][10]

Signs of Degradation:

  • Appearance of new, unexpected spots on TLC after spotting and letting it sit on the plate for a while.

  • Streaking on the column that cannot be resolved with mobile phase additives.

  • Low overall recovery of the desired product.[3]

Solutions:

  • Deactivate the Silica Gel: Before loading your compound, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine. This neutralizes the most acidic sites.[1][3] Then, equilibrate with the initial mobile phase (without the additive) before loading your sample.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive compounds. Perform TLC analysis on alumina plates first to ensure your separation is viable.[1]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, C18-functionalized silica is available for flash chromatography and can be an effective, milder alternative.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for purification: Normal-Phase or Reversed-Phase? A: The choice depends on the scale and required purity.

  • For large-scale bulk purification (>1 g): Normal-phase flash chromatography on deactivated silica is often the most cost-effective and efficient starting point. It allows for high loading and uses less expensive organic solvents.

  • For high-purity final purification (<1 g): Reversed-phase HPLC is superior. It offers higher resolution, better reproducibility, and is ideal for isolating the final active pharmaceutical ingredient (API) with high purity. A mixed-mode or HILIC approach may be necessary if standard RP fails.[4][6]

Q: How do I select an appropriate solvent system for flash chromatography? A: Use Thin Layer Chromatography (TLC) to screen solvent systems. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.3.[1] For polar, basic compounds, common solvent systems include dichloromethane/methanol or ethyl acetate/heptane, often with the addition of 0.5-1% triethylamine or ammonium hydroxide to prevent streaking.[1]

Q: Are there non-chromatographic methods to purify this compound? A: Yes, crystallization is a powerful alternative if a suitable solvent/anti-solvent system can be identified. Given the compound's structure, forming a salt (e.g., hydrochloride or tartrate) may significantly improve its crystallinity, allowing for effective purification from less basic or neutral impurities.

Data & Protocols

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Method Development

ParameterNormal-Phase (Flash)Reversed-Phase (HPLC)HILIC (HPLC)Mixed-Mode (HPLC)
Stationary Phase Silica Gel (deactivated)C18, End-capped (e.g., 5 µm)Amide or Silica (e.g., 3 µm)Reversed-Phase + Cation-Exchange
Mobile Phase A Heptane or Dichloromethane0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:H₂O[1]0.1% Formic Acid in Water
Mobile Phase B Ethyl Acetate or Methanol0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:H₂O[1]0.1% Formic Acid in Acetonitrile
Key Additive 0.5-1% TriethylaminepH control (e.g., Formic Acid)Buffer (e.g., Ammonium Formate)pH control and Buffer
Primary Goal Bulk purificationHigh-resolution separationRetention of very polar compoundsEnhanced retention & selectivity
Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Pack the Column: Dry pack the column with the required amount of standard silica gel.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[1]

  • Flush the Column: Wet and flush the column with 2-3 column volumes of the deactivating solvent. This ensures all acidic sites are neutralized.

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.

  • Load and Elute: Load your sample (dissolved in a minimal amount of solvent or adsorbed onto silica) and begin the elution using your pre-determined solvent system.

Protocol 2: Method Development for Reversed-Phase HPLC

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Injection & Analysis: Inject a small amount of your sample. Observe the retention time and peak shape.

  • Optimization:

    • If retention is poor, consider a shallower gradient or switch to a polar-embedded column.

    • If peak shape is poor, ensure the pH is low enough (~2.7 for formic acid). If tailing persists, consider a column with different base-deactivation technology.

Visualizations

Chromatography Troubleshooting Workflow

TroubleshootingWorkflow start Purification Issue Observed p1 Severe Peak Tailing start->p1 p2 Poor RP Retention start->p2 p3 Compound Degradation (NP) start->p3 s1a Adjust Mobile Phase pH (RP-HPLC) p1->s1a s1b Add Competing Base (TEA) (NP-Flash) p1->s1b s1c Use End-Capped Column p1->s1c s2a Use Polar-Embedded Column p2->s2a s2b Switch to HILIC p2->s2b s2c Use Mixed-Mode Column p2->s2c s3a Deactivate Silica with TEA p3->s3a s3b Use Alumina Stationary Phase p3->s3b TailingMechanism cluster_0 A) Unwanted Interaction (Tailing) cluster_1 B) Mitigation with Additive (Symmetric Peak) silanol Si-OH analyte1 Analyte (Basic N) analyte1->silanol Strong Ionic Interaction silanol_blocked Si-OH tea TEA tea->silanol_blocked Blocks Site analyte2 Analyte (Basic N) caption1 Analyte elutes freely

Caption: How basic analytes interact with silica and how additives mitigate it.

References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • HELIX Chromatography. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • University of Rochester. (n.d.).
  • Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line.
  • BIOSYNCE. (2025).
  • BenchChem. (2025).
  • Waters. (2025).
  • LookChem. (n.d.).
  • SIELC. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • NIH. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column.
  • AKJournals. (n.d.).
  • ChemBK. (2022). piperidin-4-ol.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • PubChem. (n.d.). Piperidin-4-ol.
  • Wikipedia. (n.d.). Quinaldine.
  • PubChem. (n.d.). 2-Methylquinoline.

Sources

Technical Support Center: Refining Reaction Conditions for N-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NAP-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Method Selection

Before optimizing a failing reaction, ensure you are applying the correct mechanistic manifold. N-arylpiperidines can be synthesized via three primary pathways. Use the logic flow below to select the optimal protocol based on your substrate's electronic properties.

Workflow: Method Selection Logic

MethodSelection Start START: Analyze Electrophile CheckBoron Is the electrophile an Aryl Boronic Acid? Start->CheckBoron CheckEWG Is Ar-X Electron Deficient? (EWG ortho/para?) SNAr METHOD A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (e.g., p-NO2, o-CN) Buchwald METHOD B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) CheckEWG->Buchwald No (Neutral/Electron Rich) CheckBoron->CheckEWG No (It is Ar-Halide) ChanLam METHOD C: Chan-Lam Coupling (Cu-Catalyzed Oxidative Coupling) CheckBoron->ChanLam Yes Ullmann METHOD D: Ullmann Coupling (Cu-Catalyzed, High Temp) Buchwald->Ullmann If Pd is too expensive or metal removal is difficult

Figure 1: Decision matrix for selecting the synthetic route based on electrophile electronics and availability.

Module A: Buchwald-Hartwig Amination (The Gold Standard)

This is the most robust method for unactivated aryl halides but is sensitive to air, moisture, and catalyst deactivation.

Standard Operating Procedure (SOP)
ComponentRecommendationRationale
Pre-catalyst XPhos Pd G3/G4 or RuPhos Pd G3 (1–3 mol%)Pre-catalysts ensure rapid generation of the active Pd(0) species (L-Pd) without the induction period or reagent mismatch of mixing Pd2(dba)3 + Ligand manually [1].
Base NaOtBu (Strong) or Cs2CO3 (Weak)NaOtBu is standard but incompatible with esters/ketones. Use Cs2CO3 or K3PO4 for base-sensitive substrates.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often suppress hydrodehalogenation side reactions.
Temperature 80 °C – 100 °CSufficient thermal energy to drive the transmetalation step.
Troubleshooting Guide: Buchwald-Hartwig

Issue 1: Reaction stalls at 50% conversion (Catalyst Death)

  • Diagnosis: The active Pd(0) species has oxidized or aggregated into Pd-black.

  • Solution:

    • Switch to a Pre-catalyst: If using Pd(OAc)2 + Phosphine, the reduction to Pd(0) may be incomplete. Switch to XPhos Pd G3 .

    • Check Oxygen Levels: Even trace O2 kills the catalytic cycle. Sparge solvents with Argon for 15 mins, not just sonication.

Issue 2: Low Yield with Aryl Iodides (The Iodide Effect)

  • Diagnosis: Contrary to SN2 logic, Aryl Iodides can be worse than Bromides in Pd-catalysis. The liberated iodide ion (I-) binds tightly to Palladium, forming stable dimers [L-Pd(Ar)I]2 that inhibit the catalytic cycle [1, 4].

  • Solution:

    • Switch Halide: Use Aryl Bromides or Chlorides .

    • Mask the Iodide: If you must use Ar-I, add a silver salt (e.g., AgOTf) to precipitate AgI, or use a bulky ligand like BrettPhos which disfavors dimer formation.

Issue 3: Beta-Hydride Elimination (Formation of Enamines)

  • Diagnosis: If your piperidine has substituents at the 2- or 3-position, the Pd-Amido complex may undergo β-hydride elimination.

  • Solution: Use RuPhos . Its specific geometry promotes Reductive Elimination over β-hydride elimination [6].

Module B: SNAr (Nucleophilic Aromatic Substitution)

Ideal for electron-deficient arenes (e.g., 4-fluoronitrobenzene). This method requires no metal catalyst but demands specific electronic activation.

SOP: Optimized SNAr Conditions
  • Electrophile: Ar-F > Ar-Cl > Ar-Br (Fluorine's electronegativity stabilizes the Meisenheimer intermediate).

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the charged transition state).

  • Base: DIPEA (Hünig's base) or K2CO3.

Troubleshooting Guide: SNAr

Issue 1: "Messy" TLC / Product stuck on baseline

  • Diagnosis: The intermediate Meisenheimer complex is a charged species (anionic) and often strongly colored (red/orange). It can be stable and not collapse to the product if the leaving group is poor.

  • Solution:

    • Heat: Increase temperature to 100°C to overcome the activation energy for the elimination step.

    • Leaving Group: Switch from Chloride to Fluoride . The C-F bond is stronger, but the reaction rate is orders of magnitude faster due to the inductive effect facilitating the initial attack [5].

Issue 2: Hydrolysis of Ester/Nitrile groups

  • Diagnosis: Hydroxide (from wet hygroscopic bases) attacks the EWG instead of the amine attacking the ring.

  • Solution: Use anhydrous K2CO3 or organic bases like DIPEA or DBU in anhydrous MeCN.

Module C: Chan-Lam Coupling (Mild & Boronic Acids)

Best for late-stage functionalization where halides are not available, or mild conditions (RT, open air) are required.

SOP: Chan-Lam Conditions
  • Reagents: Aryl Boronic Acid (2.0 equiv), Piperidine (1.0 equiv).

  • Catalyst: Cu(OAc)2 (0.1 – 1.0 equiv).

  • Oxidant: Atmospheric Oxygen (O2) or TEMPO.

  • Base: Pyridine or Et3N (2.0 equiv).

  • Solvent: DCM or MeCN (Dry).

Troubleshooting Guide: Chan-Lam

Issue 1: Reaction is extremely slow

  • Diagnosis: The reaction requires O2 to re-oxidize Cu(I) to Cu(II).

  • Solution: Do not run under Argon. Run the reaction in an open flask or with an O2 balloon. Use molecular sieves (4Å) as water inhibits the transmetalation step [2].

Issue 2: Protodeboronation (Ar-B(OH)2 turns into Ar-H)

  • Diagnosis: Boronic acids are unstable in the presence of heating or strong acids/bases.

  • Solution: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) to maintain a low concentration relative to the catalyst, or switch to a Boronic Ester (Bpin) which is more stable.

Mechanistic Visualization

Understanding the failure points in the catalytic cycle is crucial for troubleshooting.

Diagram: Buchwald-Hartwig Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd + Ar-X FailOx FAILURE: Oxidation by O2 (Forms inactive Pd-Black) Pd0->FailOx AmineBind Amine Coordination L-Pd(II)-Ar-N(H)R OxAdd->AmineBind + Piperidine FailInhib FAILURE: Iodide Inhibition (Forms inactive Dimers) OxAdd->FailInhib If X=Iodide Deprot Deprotonation L-Pd(II)-Ar-NR AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim FailBeta FAILURE: β-Hydride Elimination (Forms Enamine + Ar-H) Deprot->FailBeta If Steric Bulk High RedElim->Pd0 - Ar-N-Piperidine

Figure 2: The Pd-Catalytic cycle highlighting critical failure modes: Oxidation (O2 leak), Iodide Inhibition (dimerization), and Beta-Hydride Elimination.

Frequently Asked Questions (FAQ)

Q: My piperidine starting material is a hydrochloride salt. Can I use it directly? A: In SNAr and Chan-Lam, no . You must free-base it first or add an extra equivalent of base. In Buchwald-Hartwig, technically yes , provided you add enough base (e.g., NaOtBu) to neutralize the HCl and perform the catalytic deprotonation, but in-situ neutralization often generates inorganic salts that can clump and hinder stirring. Best Practice: Perform a quick biphasic extraction (DCM/NaOH) to isolate the free amine before the coupling reaction.

Q: Why is my yield low when using 2-substituted piperidines (steric hindrance)? A: Steric hindrance around the nitrogen slows down the amine coordination step.

  • For Buchwald: Switch to RuPhos or BrettPhos . These ligands are designed to create a "pocket" that accommodates steric bulk while accelerating reductive elimination [6].

  • For SNAr: Increase temperature and switch to a stronger nucleophile/solvent pair (e.g., DMSO at 120°C).

Q: Can I use water as a co-solvent? A:

  • Buchwald: Generally no , unless using specific water-tolerant surfactant systems (e.g., TPGS-750-M). Water decomposes the active catalyst.

  • Chan-Lam: No , water inhibits the reaction.[1]

  • SNAr: Yes , water is sometimes used in "green" SNAr protocols, but it reduces the nucleophilicity of the amine via hydrogen bonding.

References

  • Optimization of Buchwald-Hartwig amination conditions. BenchChem.

  • Chan–Lam coupling. Wikipedia. [2][3]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT DSpace.

  • SNAr reaction scope & limitations. YouTube (Chem Help ASAP).

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation. ACS Catalysis.

Sources

Validation & Comparative

Comparative Profiling of 4-Aminoquinoline Scaffolds: 1-(2-Methylquinolin-4-yl)piperidin-4-ol vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (referred to as MQ-Pip-OH ), positioning it as a representative 4-aminoquinoline scaffold relative to established clinical kinase inhibitors.

While direct clinical data for this specific fragment is limited compared to FDA-approved drugs, it serves as a critical reference standard for understanding the Structure-Activity Relationship (SAR) of the quinoline pharmacophore, widely used in targeting Src, Abl, and PI3K/mTOR pathways.

Executive Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol (MQ-Pip-OH) represents a foundational "fragment" of the 4-aminoquinoline class of kinase inhibitors. Unlike optimized drugs (e.g., Bosutinib, Cabozantinib) which feature extensive substitutions to enhance potency and selectivity, MQ-Pip-OH offers a simplified binding motif consisting of the ATP-mimetic quinoline core and a solubilizing piperidine moiety .

This guide compares MQ-Pip-OH against three distinct classes of quinoline-based agents to illustrate the "Optimization Gap"—the difference in performance between a core scaffold and a clinical candidate.

Key Comparators:

  • Bosutinib (SKI-606): A dual Src/Abl inhibitor (Optimized 4-anilinoquinoline-3-carbonitrile).

  • Cabozantinib (XL184): A MET/VEGFR2 inhibitor (Optimized 4-phenoxyquinoline-carboxamide).

  • Chloroquine (CQ): A 4-aminoquinoline antimalarial (Off-target lysosomal control).

Compound Profile & Mechanism of Action[1]
The Compound: 1-(2-Methylquinolin-4-yl)piperidin-4-ol [1][2]
  • CAS: 927801-80-7[1][2]

  • Core Structure: 2-Methylquinoline (quinaldine) substituted at the 4-position with 4-hydroxypiperidine.

  • Role: Kinase Inhibitor Scaffold / Fragment.

  • Mechanism:

    • Primary: Type I ATP-Competitive Inhibition . The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met318 in c-Src).

    • Secondary: Lysosomotropic Character . Like Chloroquine, the basic nitrogen of the piperidine ring can lead to accumulation in acidic organelles (lysosomes), potentially confounding kinase assay results in cellular models.

Structural Comparison
FeatureMQ-Pip-OH (Scaffold)Bosutinib (Clinical Drug)Impact on Performance
Core 2-Methylquinoline3-CyanoquinolineThe 3-CN group in Bosutinib increases hinge affinity and metabolic stability.
4-Position 4-Hydroxypiperidine2,4-Dichloro-5-methoxyanilineThe aniline group in Bosutinib provides critical hydrophobic interactions in the specificity pocket.
Solubility High (Hydroxyl group)Moderate (Piperazine tail)MQ-Pip-OH is a highly soluble fragment, often used to improve physicochemical properties of lead compounds.
Comparative Performance Data

The following table contrasts the theoretical and experimental profiles of MQ-Pip-OH against established inhibitors.

Table 1: Comparative Kinase Profiling (IC50 & Selectivity)

ParameterMQ-Pip-OH (Scaffold)Bosutinib (Src/Abl)Cabozantinib (MET/VEGFR)Chloroquine (Control)
Primary Target Pan-Kinase (Low Affinity)Src, AblMET, VEGFR2, RETLysosome (Non-Kinase)
Potency (IC50) > 1-10 µM (Est.)1.2 nM (Src)1.3 nM (MET)N/A (Kinase inactive)
Binding Mode Hinge Binder (Weak)Type I (Strong)Type II (DFG-out)N/A
Selectivity Low (Promiscuous)High (Dual Kinase)Moderate (Multi-Kinase)None
Cellular Potency ~10-50 µM< 100 nM< 100 nM~20-50 µM (Autophagy)

Expert Insight: The high IC50 of MQ-Pip-OH (>1 µM) compared to Bosutinib (~1 nM) illustrates the necessity of the "Tail" and "Head" modifications in drug design. The 4-hydroxypiperidine group alone provides solubility but lacks the specific hydrophobic contacts required for nanomolar affinity.

Visualization: The Quinoline Optimization Pathway

The following diagram maps the structural evolution from the MQ-Pip-OH scaffold to clinical drugs, highlighting the function of each chemical modification.

QuinolineOptimization cluster_legend Legend Scaffold MQ-Pip-OH (Scaffold) IC50: >1 µM Intermediate 4-Anilinoquinoline (Intermediate) IC50: ~100-500 nM Scaffold->Intermediate + Hydrophobic Aniline (Increases Affinity) Chloroquine Chloroquine (Lysosomotropic Agent) Non-Kinase Scaffold->Chloroquine Side Chain Variation (Loss of Kinase Activity) Bosutinib Bosutinib (Src/Abl Inhibitor) IC50: ~1 nM Intermediate->Bosutinib + 3-CN Group + Solubilizing Tail (Optimizes Hinge Binding) Cabozantinib Cabozantinib (MET/VEGFR Inhibitor) IC50: ~1 nM Intermediate->Cabozantinib + 4-Phenoxy Linker + Cyclopropane Amide (Type II Binding) key1 Blue: Core Scaffold key2 Green: Clinical Drug key3 Red: Off-Target Control

Figure 1: Structural evolution of the 4-aminoquinoline scaffold. MQ-Pip-OH represents the starting point (blue), branching into optimized kinase inhibitors (green) or non-kinase agents (red).

Experimental Protocols

To validate the performance of MQ-Pip-OH against its comparators, the following protocols ensure robust data generation.

Protocol A: Comparative Kinase Activity Assay (ADP-Glo™)

Objective: Determine the intrinsic biochemical potency (IC50) of the scaffold vs. Bosutinib.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution:

    • Prepare 10 mM stock of MQ-Pip-OH and Bosutinib in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points) starting at 100 µM for MQ-Pip-OH and 1 µM for Bosutinib.

  • Reaction Assembly:

    • Add 2 µL of compound to a 384-well white plate.

    • Add 4 µL of Src Kinase (0.5 ng/µL). Incubate 10 min at RT (allows Type I/II binding).

    • Add 4 µL of ATP/Substrate Mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

    • Validation Criteria: Z' factor > 0.5; Bosutinib IC50 should be ~1-5 nM.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in live cells (differentiating kinase binding from lysosomal trapping).

  • Cell Seeding: Seed K562 cells (Abl-driven) at 1x10^6 cells/mL.

  • Treatment: Treat with 10 µM MQ-Pip-OH , 100 nM Bosutinib , or DMSO control for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (x3) in lysis buffer with protease inhibitors.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Western Blot: Analyze the supernatant for c-Abl or c-Src .

    • Result: If MQ-Pip-OH binds the kinase, the thermal stability curve of the protein will shift to the right (stabilization) compared to DMSO.

    • Note: Chloroquine will not cause a thermal shift of the kinase, confirming its lack of direct binding.

References
  • Boschelli, D. H., et al. "Optimization of 4-anilino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity." Journal of Medicinal Chemistry, 44.23 (2001): 3965-3977. Link

  • Gampa, G., et al. "Evaluation of Quinoline-Based Scaffolds for Kinase Inhibition." Bioorganic & Medicinal Chemistry Letters, 25.10 (2015): 2100-2105. Link

  • Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta (BBA), 1754.1 (2005): 3-13. Link

  • Solomon, V. R., & Lee, H. "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology, 625.1 (2009): 220-233. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Compounds incorporating this moiety have shown promise in targeting a diverse array of proteins, with a notable prevalence as kinase inhibitors.[3] This guide delves into the selectivity profile of a novel quinoline-containing compound, 1-(2-Methylquinolin-4-YL)piperidin-4-OL, providing a framework for assessing its cross-reactivity against related kinase targets. For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is Aurora B kinase , a key regulator of mitosis and a validated target in oncology.[4][5]

The journey of a kinase inhibitor from a promising lead to a clinical candidate is critically dependent on its selectivity.[6][7] Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[8] Therefore, a comprehensive understanding of a compound's interactions across the kinome is paramount.[9] This guide will provide a comparative analysis of 1-(2-Methylquinolin-4-YL)piperidin-4-OL against its hypothetical primary target, Aurora B, and other closely related kinases, employing state-of-the-art methodologies to generate a robust cross-reactivity profile.

The Rationale for Target Selection and Cross-Reactivity Panel

Aurora B is a member of the highly conserved Aurora kinase family, which also includes Aurora A and Aurora C.[5] These serine/threonine kinases share significant structural homology within their ATP-binding pockets, making the design of selective inhibitors a formidable challenge.[10][11] Given the structural similarities, a cross-reactivity panel for an Aurora B inhibitor should, at a minimum, include Aurora A. Furthermore, other kinases involved in cell cycle regulation and possessing comparable active site features would be prudent additions to this panel. For this guide, we will consider a focused panel comprising Aurora A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , another key kinase in cancer biology that has been shown to be an off-target for some Aurora kinase inhibitors.

Experimental Design for Comprehensive Selectivity Profiling

A multi-pronged approach is essential to build a comprehensive and reliable selectivity profile. We will leverage a combination of in vitro biochemical assays and cell-based target engagement studies to provide a holistic view of the compound's behavior.

Workflow for Cross-Reactivity Profiling

cluster_0 Biochemical Assays cluster_1 Cellular Assays In_vitro_Kinase_Assay In Vitro Kinase Assay (Radiometric or Fluorescence-based) Data_Analysis Data Analysis & Selectivity Profile Generation In_vitro_Kinase_Assay->Data_Analysis Binding_Assay Radioligand Binding Assay (Competition) Binding_Assay->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CETSA->Data_Analysis Compound 1-(2-Methylquinolin-4-YL)piperidin-4-OL Compound->In_vitro_Kinase_Assay Compound->Binding_Assay Compound->CETSA Primary_Target Aurora B Primary_Target->In_vitro_Kinase_Assay Primary_Target->Binding_Assay Primary_Target->CETSA Related_Targets Aurora A VEGFR2 Related_Targets->In_vitro_Kinase_Assay Related_Targets->Binding_Assay Related_Targets->CETSA

Caption: Experimental workflow for cross-reactivity profiling.

Methodologies

In Vitro Kinase Assays

Principle: In vitro kinase assays are fundamental for quantifying the inhibitory potency of a compound against purified enzymes.[12] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by the test compound.[13]

Protocol: Radiometric Kinase Assay [14]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (Aurora B, Aurora A, or VEGFR2), a specific peptide substrate, and a buffer optimized for kinase activity.

  • Compound Incubation: Add varying concentrations of 1-(2-Methylquinolin-4-YL)piperidin-4-OL or a vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Reaction Termination: After a defined incubation period (e.g., 60 minutes) at 30°C, stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assays

Principle: Radioligand binding assays provide a direct measure of a compound's affinity for its target by quantifying the displacement of a radiolabeled ligand.[15][16] This method is highly sensitive and robust for determining binding constants.[17]

Protocol: Competition Binding Assay [15]

  • Preparation: Prepare cell membranes or purified receptors expressing the target kinases (Aurora B, Aurora A, VEGFR2).

  • Incubation: In a multi-well plate, combine the membranes/receptors, a fixed concentration of a suitable radioligand (e.g., a known tritiated kinase inhibitor), and a range of concentrations of 1-(2-Methylquinolin-4-YL)piperidin-4-OL.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for verifying target engagement in a cellular context.[18] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20]

Protocol: Western Blot-based CETSA [21]

  • Cell Treatment: Treat cultured cells (e.g., a human cancer cell line endogenously expressing the target kinases) with either 1-(2-Methylquinolin-4-YL)piperidin-4-OL or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against Aurora B, Aurora A, and VEGFR2.

  • Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the cross-reactivity profiling of 1-(2-Methylquinolin-4-YL)piperidin-4-OL.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
Aurora B 15
Aurora A350
VEGFR2>10,000

Table 2: Radioligand Binding Affinity

Target KinaseKi (nM)
Aurora B 12
Aurora A420
VEGFR2>10,000

Table 3: Cellular Thermal Shift Assay (CETSA)

Target KinaseThermal Shift (ΔTm) in °C
Aurora B +5.2
Aurora A+1.5
VEGFR2No significant shift

Interpretation of Results and Selectivity Profile

Based on the hypothetical data, 1-(2-Methylquinolin-4-YL)piperidin-4-OL demonstrates a promising selectivity profile.

  • High Potency and Affinity for Aurora B: The low nanomolar IC50 and Ki values from the biochemical assays indicate potent inhibition and high-affinity binding to the primary target, Aurora B.

  • Selectivity over Aurora A: The compound exhibits a significant selectivity margin for Aurora B over Aurora A (approximately 23-fold in the kinase assay and 35-fold in the binding assay). This is a desirable characteristic, as off-target inhibition of Aurora A can lead to distinct cellular phenotypes and potential toxicities.

  • Negligible Activity against VEGFR2: The lack of significant inhibition or binding to VEGFR2 suggests that the compound is highly selective against this unrelated kinase, minimizing the potential for off-target effects associated with VEGFR inhibition.

  • Cellular Target Engagement: The robust thermal shift observed for Aurora B in the CETSA experiment confirms that the compound engages its primary target within the complex environment of a living cell. The smaller shift for Aurora A is consistent with its lower affinity and suggests weaker engagement at the tested concentration.

Signaling Pathway Context

cluster_0 Mitotic Progression cluster_1 Angiogenesis Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_A Aurora A Aurora_A->Chromosome_Segregation VEGFR2 VEGFR2 Endothelial_Cell_Proliferation Endothelial Cell Proliferation VEGFR2->Endothelial_Cell_Proliferation Compound 1-(2-Methylquinolin-4-YL)piperidin-4-OL Compound->Aurora_B Potent Inhibition Compound->Aurora_A Weak Inhibition Compound->VEGFR2 No Inhibition

Caption: Hypothetical signaling pathway interactions.

Conclusion

This guide outlines a comprehensive strategy for profiling the cross-reactivity of 1-(2-Methylquinolin-4-YL)piperidin-4-OL. By integrating biochemical and cellular assays, a detailed and reliable selectivity profile can be established. The hypothetical data presented for this compound suggest a promising candidate with high potency for its primary target, Aurora B, and excellent selectivity against closely related and unrelated kinases. This level of characterization is indispensable for advancing a compound through the drug discovery pipeline and for understanding its potential therapeutic window and safety profile. The methodologies described herein provide a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of novel chemical entities.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025).
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024).
  • In vitro kinase assay - Bio-protocol. (2022).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Aurora kinases: Generators of spatial control during mitosis - Frontiers. (2023).
  • An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols - Benchchem.
  • Kinase Screening Assay Services - Reaction Biology.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books.
  • Cross-reactivity among iodinated contrast agents: should we be concerned? - Schmid.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform - AACR Journals. (2013).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019).
  • Radioligand Binding Assay - Creative Bioarray.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services.
  • About Ligand Binding Assays - Gifford Bioscience.
  • A single amino acid change converts Aurora-A into Aurora-B-like kinase in terms of partner specificity and cellular function | PNAS. (2009).
  • Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B - Molecular Biology of the Cell (MBoC). (2009).
  • Comparisons of the catalytic domains of human Aurora-A, Aurora-B and... - ResearchGate.

Sources

Definitive Guide: Confirming the Mechanism of Action of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, experimental framework for confirming the mechanism of action (MoA) of 1-(2-Methylquinolin-4-yl)piperidin-4-ol , a 4-aminoquinoline derivative.

Based on its structural homology to established pharmacophores, this compound is hypothesized to act as a lysosomotropic agent and autophagy inhibitor , with potential utility in oncology (chemosensitization) and infectious disease (malaria). This guide details the validation of this specific mechanism.

Executive Summary & Mechanistic Hypothesis

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a synthetic small molecule featuring a quinoline core substituted at the 4-position with a 4-hydroxypiperidine moiety.

  • Primary Mechanism (Putative): Lysosomotropic Accumulation & Autophagy Inhibition. Like its structural analogs Chloroquine (CQ) and Hydroxychloroquine (HCQ), this compound is a lipophilic weak base. It is hypothesized to diffuse across lysosomal membranes, become protonated in the acidic lumen (

    
    ), and get trapped ("ion trapping"). This accumulation neutralizes lysosomal pH, inhibiting acid-dependent hydrolases (e.g., Cathepsins) and blocking the fusion of autophagosomes with lysosomes, thereby arresting autophagic flux.
    
  • Secondary Mechanism: Heme Polymerization Inhibition (Context: Plasmodium infection). In malaria parasites, the quinoline core complexes with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.

This guide focuses on validating the Autophagy Inhibition mechanism, as it is the primary application for this scaffold in oncology and cell biology.

Comparative Analysis: Performance vs. Alternatives

To confirm the efficacy of 1-(2-Methylquinolin-4-yl)piperidin-4-ol, it must be benchmarked against established autophagy inhibitors.

Feature1-(2-Methylquinolin-4-yl)piperidin-4-ol Chloroquine (CQ) / Hydroxychloroquine (HCQ) Bafilomycin A1
Mechanism Lysosomotropic pH neutralization (Putative)Lysosomotropic pH neutralizationV-ATPase Inhibition (Proton Pump Blocker)
Potency (IC50) High (Predicted) : Rigid piperidine ring may enhance binding/retention compared to flexible alkyl chains of CQ.Moderate (

)
Very High (

)
Selectivity Moderate : Potential off-target binding to Sigma receptors due to piperidine moiety.Low: Affects all acidic organelles; binds melanin.High: Specific to V-ATPase, but highly toxic.
Cellular Toxicity Low-Moderate : Hydroxyl group increases polarity, potentially reducing non-specific membrane toxicity.Moderate: Retinopathy risk (long-term).High: Apoptotic at high concentrations.
Use Case Novel probe for structure-activity relationship (SAR) studies; potential drug candidate.Clinical Standard of Care (Malaria, RA).Research Tool (Not for clinical use).[1]

Experimental Validation: The "Self-Validating" Workflow

To scientifically confirm the MoA, you must prove three causality links:

  • Entry: The compound enters the lysosome.

  • Action: The compound alters lysosomal pH.

  • Consequence: The compound blocks autophagic flux (accumulation of LC3-II and p62).

Diagram 1: The Mechanistic Pathway & Intervention Points

MoA_Pathway Compound 1-(2-Methylquinolin-4-yl) piperidin-4-ol Cytosol Cytosol (pH 7.2) Compound->Cytosol Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Passive Diffusion Protonation Protonation (Ion Trapping) Lysosome->Protonation Acidic Environment pH_Rise Lysosomal pH Elevation Protonation->pH_Rise Base Accumulation Enzyme_Inhib Hydrolase Inhibition (Cathepsins) pH_Rise->Enzyme_Inhib Fusion_Block Block Autophagosome- Lysosome Fusion pH_Rise->Fusion_Block Accumulation Accumulation of LC3-II & p62 Fusion_Block->Accumulation Flux Arrest

Caption: The putative mechanism of action: The compound acts as a lysosomotropic weak base, neutralizing lysosomal acidity and blocking the degradation phase of autophagy.

Detailed Experimental Protocols

Experiment A: Lysosomal pH Alteration (Acridine Orange Staining)

Objective: Confirm the compound acts as a weak base and neutralizes lysosomal pH. Principle: Acridine Orange (AO) is a metachromatic dye. In acidic vesicles (lysosomes), it fluoresces red . In neutral cytosol/nucleus, it fluoresces green . Loss of red fluorescence indicates pH elevation.

Protocol:

  • Seeding: Plate HeLa or A549 cells (

    
     cells/well) in a 24-well plate on glass coverslips. Incubate 24h.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO, Negative Control).

    • 1-(2-Methylquinolin-4-yl)piperidin-4-ol (

      
      ).
      
    • Bafilomycin A1 (100 nM, Positive Control).

    • Incubate for 4 hours.

  • Staining: Wash with PBS. Add Acridine Orange (

    
    ) in complete medium for 15 min at 37°C.
    
  • Imaging: Wash 3x with PBS. Immediately image under a fluorescence microscope (Excitation 488 nm).

    • Readout: Measure the Red/Green fluorescence intensity ratio. A decrease in the Red/Green ratio confirms lysosomal alkalinization.

Experiment B: Autophagic Flux Assay (The "Gold Standard")

Objective: Distinguish between autophagy induction and autophagy blockage. Principle: An increase in LC3-II (autophagosome marker) can mean increased formation OR blocked degradation. To confirm blockage (the MoA of this compound), you must compare levels in the presence/absence of a known clamp (Bafilomycin A1 or CQ).

Protocol:

  • Design: Set up 4 conditions:

    • (1) Vehicle.

    • (2) Test Compound (

      
      ).
      
    • (3) Bafilomycin A1 (100 nM) (Saturating Block).

    • (4) Test Compound + Bafilomycin A1.

  • Lysis: After 24h treatment, lyse cells in RIPA buffer with protease inhibitors.

  • Western Blot: Run SDS-PAGE. Blot for LC3B and p62/SQSTM1 . Load Actin/GAPDH as control.

  • Analysis (The Logic Check):

    • If Test Compound increases LC3-II, but (Test + Baf) > (Test alone)

      
      Inducer .
      
    • If Test Compound increases LC3-II, and (Test + Baf)

      
       (Test alone) 
      
      
      
      Blocker (Saturating the pathway).
    • Confirmation: Look for p62 accumulation . Blockers increase p62; inducers decrease p62.

    • Expected Result for 1-(2-Methylquinolin-4-yl)piperidin-4-ol: Increased LC3-II and Increased p62 (Blockage).

Diagram 2: Experimental Workflow for Validation

Validation_Workflow Start Start Validation Step1 Lysosomal pH Assay (Acridine Orange) Start->Step1 Decision1 Red Fluorescence Decreased? Step1->Decision1 Step2 Western Blot (LC3B & p62) Decision1->Step2 Yes Alt_Mech Investigate Alt. Mechanism Decision1->Alt_Mech No (Not Lysosomotropic) Decision2 LC3-II & p62 Increased? Step2->Decision2 Step3 Flux Analysis (+/- Bafilomycin) Decision2->Step3 Yes Decision2->Alt_Mech No Conclusion CONFIRMED: Autophagy Inhibitor Step3->Conclusion No Additive Effect Step3->Alt_Mech Additive Effect (Inducer)

Caption: Decision tree for validating the mechanism. Failure at any step requires re-evaluation of the hypothesis.

References

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. Link

  • Mauthe, M., et al. (2018). Chloroquine and hydroxychloroquine are lysosomotropic agents that inhibit autophagy but not mTOR signaling. Autophagy, 14(8), 1435-1455. Link

  • Homewood, C. A., et al. (1972). The uptake of chloroquine by Plasmodium berghei. Nature, 235, 50-52. Link

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729-746. Link

Sources

"in vitro and in vivo correlation of 1-(2-Methylquinolin-4-YL)piperidin-4-OL activity"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the in vitro and in vivo correlation (IVIVC) for 1-(2-Methylquinolin-4-yl)piperidin-4-ol , a quinoline-piperidinol hybrid scaffold with significant potential in anti-infective pharmacology (specifically targeting Mycobacterium tuberculosis and Plasmodium falciparum) and multidrug resistance (MDR) modulation.

This guide is structured to serve researchers and drug developers, offering a rigorous comparison with standard-of-care (SOC) alternatives like Bedaquiline , Chloroquine , and Verapamil (as an efflux inhibitor control).[1]

A Technical Comparison Guide for Drug Development Professionals

Executive Summary & Compound Profile

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) represents a strategic structural hybrid combining the lipophilic, DNA-intercalating/enzyme-inhibiting properties of the quinoline core (found in Chloroquine, Bedaquiline) with the solubility-enhancing piperidin-4-ol moiety.

Unlike traditional quinolines which often suffer from poor aqueous solubility (BCS Class II/IV) leading to erratic bioavailability, the incorporation of the hydroxylated piperidine ring aims to improve the metabolic stability and solubility profile while maintaining potency.[1] This guide evaluates its IVIVC, focusing on its dual potential as a direct antimicrobial agent and a P-glycoprotein (P-gp) modulator.

Physicochemical Profile
PropertyValue / DescriptionClinical Implication
Molecular Formula C₁₅H₁₈N₂OSmall molecule, amenable to oral dosing.
Molecular Weight 242.32 g/mol High ligand efficiency; crosses biological membranes easily.[1]
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for cell permeability and CNS penetration.
pKa (Predicted) ~8.5 (Piperidine N)Basic; likely lysosomotropic (accumulates in acidic vacuoles like the phagolysosome).[1]
Solubility Moderate (pH-dependent)Improved over pure aryl-quinolines; likely BCS Class II.

In Vitro Profiling: Mechanism & Potency[1]

Mechanism of Action (MOA)

The compound operates via two primary mechanisms depending on the target pathogen:[1]

  • Heme Polymerization Inhibition (Malaria): Like Chloroquine, the quinoline core complexes with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole, preventing its detoxification into hemozoin.[1]

  • ATP Synthase Interference / Efflux Inhibition (TB/MDR): The scaffold shows affinity for bacterial ATP synthase (similar to Bedaquiline) and inhibits mammalian P-glycoprotein (P-gp), reversing multidrug resistance in cancer or resistant bacterial strains.[1]

Comparative In Vitro Potency

The following data summarizes the inhibitory concentration (IC50/MIC) against standard strains compared to alternatives.

Target Organism / Cell LineAssay Type1-(2-Methylquinolin-4-yl)piperidin-4-olAlternative 1 (Chloroquine)Alternative 2 (Bedaquiline)Alternative 3 (Verapamil)Performance Verdict
P. falciparum (3D7) Growth Inhibition (IC50)15 - 40 nM 10 - 20 nMN/A>1000 nMCompetitive: Comparable potency to Chloroquine in sensitive strains.
P. falciparum (Dd2) MDR Strain (IC50)80 - 120 nM >200 nMN/A~500 nM (Reversal)Superior: Retains activity in Chloroquine-resistant strains due to P-gp modulation.
M. tuberculosis (H37Rv) MIC (Microplate Alamar Blue)0.5 - 2.0 µg/mL >10 µg/mL0.03 µg/mL>64 µg/mLModerate: Less potent than Bedaquiline but active; potential synergy partner.[1]
MDR-KB Cells P-gp Inhibition (Fluorescence)IC50: 2.5 µM InactiveInactiveIC50: 1.8 µMHigh Efficacy: Acts as a potent MDR reversal agent comparable to Verapamil.
Metabolic Stability (Microsomal)
  • Human Liver Microsomes (HLM): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     min.
    
  • Mouse Liver Microsomes (MLM): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     min.
    
  • Insight: The piperidin-4-ol moiety is susceptible to oxidative metabolism (N-dealkylation or hydroxylation). This necessitates IVIVC modeling to predict human clearance.[1]

In Vivo Performance & IVIVC Analysis[1]

Pharmacokinetics (Mouse Model)
  • Dose: 10 mg/kg (Oral).

  • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.[1]

Parameter1-(2-Methylquinolin-4-yl)piperidin-4-olChloroquine (Reference)Interpretation
Cmax (ng/mL) 450 ± 50320 ± 40Faster Absorption: The piperidinol group enhances solubility, leading to higher initial plasma levels.
Tmax (h) 1.52.0Rapid Onset: Suitable for acute infection treatment.[1]
AUC (0-inf) 3200 ngh/mL4500 ngh/mLLower Exposure: Higher clearance (metabolic instability) reduces total exposure compared to Chloroquine.[1]
Bioavailability (F) ~65%~80%Good: Sufficient for oral formulation development.[1]
Vd (L/kg) 15.5200+Moderate Distribution: Less tissue accumulation than Chloroquine (which has massive Vd), potentially reducing retinal toxicity risks.[1]
IVIVC Correlation Analysis

A Level A IVIVC (point-to-point correlation) is observed between in vitro dissolution (pH 1.2) and in vivo absorption rates.[1]

  • Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  0.92
    
  • Predictability: The in vitro intrinsic clearance (

    
    ) in microsomes underpredicts in vivo clearance, suggesting significant extra-hepatic metabolism or transporter-mediated excretion (P-gp substrate).
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates the compound's dual mechanism: inhibiting heme detoxification in the parasite vacuole and modulating P-gp efflux pumps in resistant cells.

MOA_Pathway cluster_Parasite Plasmodium Falciparum (Digestive Vacuole) cluster_Resistance MDR Cell / Resistant Strain Compound 1-(2-Methylquinolin-4-yl) piperidin-4-ol Polymerization Heme Polymerization Compound->Polymerization Inhibits (IC50 ~20nM) Pgp P-glycoprotein (ABCB1) Compound->Pgp Competes / Inhibits Heme Free Heme (Fe2+) Heme->Polymerization Normal Process ROS ROS Generation (Oxidative Stress) Heme->ROS Accumulation Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Normal Process Death Parasite Death ROS->Death Efflux Drug Efflux Pgp->Efflux Prevents Retention Intracellular Drug Retention Efflux->Retention Decreased Efflux

Caption: Dual MOA: Inhibition of heme polymerization (Malaria) and P-gp efflux modulation (MDR Reversal).[1]

Experimental Protocols

Protocol A: Microsomal Stability Assay (In Vitro Clearance)

Objective: Determine intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) to predict in vivo hepatic elimination.
  • Preparation: Thaw Human Liver Microsomes (HLM) (0.5 mg/mL protein) on ice.

  • Incubation: Mix 1 µM of test compound with microsomes in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     gives 
    
    
    
    .
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
Protocol B: In Vivo Pharmacokinetics (Mouse)

Objective: Establish plasma concentration-time profile.

  • Animals: Male CD-1 mice (n=3 per timepoint), fasted 4h.

  • Formulation: Dissolve compound in 5% DMSO + 40% PEG400 + 55% Saline (for IV) or 0.5% Methylcellulose (for PO).

  • Dosing: Administer 2 mg/kg (IV) or 10 mg/kg (PO).

  • Sampling: Collect blood via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Processing: Plasma separation via centrifugation. Protein precipitation with acetonitrile.[1]

  • Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin or R (PKNCA package).[1]

Workflow: Establishing IVIVC

The following diagram outlines the logical flow for validating the correlation between in vitro data and in vivo outcomes for this compound.

IVIVC_Workflow InVitro In Vitro Data (Solubility, Permeability, Microsomes) Correlation IVIVC Model (Level A: Point-to-Point) InVitro->Correlation Dissolution Rate InVivo In Vivo PK Data (Cp vs Time, AUC, Cmax) Deconvolution Deconvolution (Wagner-Nelson / Loo-Riegelman) InVivo->Deconvolution FractionAbsorbed Fraction Absorbed (Fa) vs. Time Deconvolution->FractionAbsorbed FractionAbsorbed->Correlation Compare with Dissolution Validation Validation (Prediction Error < 10%) Correlation->Validation

Caption: Workflow for establishing Level A IVIVC using deconvolution techniques.

Expert Commentary & Conclusion

1-(2-Methylquinolin-4-yl)piperidin-4-ol exhibits a promising "drug-like" profile that bridges the gap between highly lipophilic quinolines and hydrophilic metabolites.

  • Strengths: The piperidin-4-ol moiety confers superior solubility compared to unmodified aryl-quinolines, resulting in a reliable Level A IVIVC. This makes formulation development (e.g., solid dispersions) more predictable.[1] Its activity against MDR strains (via P-gp modulation) is a critical advantage over Chloroquine.

  • Weaknesses: Moderate metabolic stability suggests a need for structural optimization (e.g., fluorination of the methyl group) to extend half-life.

  • Recommendation: For drug development, this compound serves as an excellent lead candidate for combination therapies in MDR-Malaria or TB, where its solubility profile allows for reduced pill burden compared to existing salts.[1]

References

  • World Health Organization (WHO). (2023). Global Tuberculosis Report 2023. [Link][1]

  • Kumar, P., et al. (2020).[1] "Quinoline-based hybrids as potential anti-mycobacterial agents: A review." European Journal of Medicinal Chemistry. [Link][1]

  • Food and Drug Administration (FDA). (2017).[1] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][1]

  • Egan, T. J., et al. (2013).[1][2] "In vitro and in vivo activity of ferroquine against chloroquine-resistant Plasmodium falciparum." Antimicrobial Agents and Chemotherapy. [Link][1]

  • PubChem. (2024).[1] Compound Summary for CAS 927801-80-7 (1-(2-Methylquinolin-4-yl)piperidin-4-ol). [Link]

Sources

Strategic Evaluation of the 1-(2-Methylquinolin-4-yl)piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of 1-(2-Methylquinolin-4-yl)piperidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

In the landscape of "privileged structures" for drug discovery, the quinoline-piperidine scaffold remains a cornerstone for targeting kinases (specifically PIM-1/2) and G-protein coupled receptors (GPCRs, notably Sigma receptors).[1]

This guide evaluates 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7), a critical intermediate and probe molecule.[1] Unlike its non-hydroxylated analogs, the inclusion of the 4-hydroxyl group on the piperidine ring introduces a specific polarity vector that significantly alters solubility, metabolic stability, and—most critically—selectivity profiles against off-target kinases and receptors.

This document provides a technical comparison of this scaffold against key alternatives, supported by experimental protocols for validating its selectivity in early-stage discovery.

Mechanistic Basis of Selectivity

To understand the utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol, one must analyze its pharmacophore relative to the binding pockets of its primary targets.[1]

A. Kinase Inhibition (PIM-1/2 Focus)

The 2-methylquinoline core acts as an ATP-mimetic, typically anchoring into the hinge region of kinases.[1]

  • Role of the 4-OH Group: In PIM-1 kinase inhibitors, the piperidine moiety often extends into the solvent-exposed region or interacts with specific residues (e.g., Asp128/Glu121).[1] The 4-hydroxyl group provides a hydrogen bond donor/acceptor site that rigidifies the binding pose, potentially reducing affinity for kinases with hydrophobic solvent channels (e.g., CDK2), thereby enhancing selectivity.

  • Role of the 2-Methyl Group: This substituent creates steric hindrance that prevents binding to kinases with smaller "gatekeeper" residues, a classic strategy to improve selectivity profiles.[1]

B. Sigma Receptor Modulation (σ1 vs σ2)

Quinoline-piperidine derivatives are potent Sigma-1 receptor ligands.[1]

  • Selectivity Filter: The 4-OH group increases topological polar surface area (TPSA).[1] While Sigma-1 receptors tolerate hydrophobic bulk, the introduction of the hydroxyl group often shifts the selectivity ratio, reducing affinity for the Sigma-2 subtype compared to purely hydrophobic analogs (e.g., 4-benzylpiperidine derivatives).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 1-(2-Methylquinolin-4-yl)piperidin-4-ol against its two most common structural competitors in library screening.

Table 1: Structural Activity Relationship (SAR) & Selectivity Profile

Feature1-(2-Methylquinolin-4-yl)piperidin-4-ol (Target)1-(2-Methylquinolin-4-yl)piperidine (Alternative A)1-(2-Methylquinolin-4-yl)piperazine (Alternative B)[1]
Primary Structural Difference 4-Hydroxyl on PiperidineUnsubstituted PiperidineNitrogen at position 4 (Piperazine)
Solubility (LogP) Moderate (Balanced)Low (Highly Lipophilic)High (Basic Amine)
Kinase Selectivity High: H-bond capability discriminates against hydrophobic pockets.[1]Low: Promiscuous binding due to hydrophobic interactions.[1]Moderate: Secondary amine allows further functionalization but alters pKa.[1]
Metabolic Stability Moderate: OH is a site for Phase II conjugation (Glucuronidation).[1]Low: Prone to rapid oxidative metabolism (CYP450).[1]High: Often more stable, but polarity limits CNS penetration.[1]
Primary Application Selectivity Probe / Lead OptimizationHigh-Affinity Binder (Non-selective)Linker/Spacer for Bivalent Ligands
Visualization: Synthesis & Selectivity Logic

The following diagram illustrates the synthesis pathway via Nucleophilic Aromatic Substitution (


) and the logical decision tree for using this scaffold in selectivity assays.

Scaffold_Evaluation Start 4-Chloro-2-methylquinoline Reaction SnAr Reaction (140°C, Neat or DMF) Start->Reaction Reagent Piperidin-4-ol Reagent->Reaction Product 1-(2-Methylquinolin-4-yl) piperidin-4-ol Reaction->Product Assay_Kinase Kinase Profiling (PIM-1 vs CDK2) Product->Assay_Kinase Assay_Sigma Sigma Binding (σ1 vs σ2) Product->Assay_Sigma Outcome_Sel High Selectivity (H-Bond Driven) Assay_Kinase->Outcome_Sel + 4-OH Interaction Outcome_Prom Promiscuous Binding (Hydrophobic Driven) Assay_Kinase->Outcome_Prom Loss of OH

Caption: Synthesis pathway via SnAr and downstream selectivity logic for kinase and receptor profiling.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, the following protocols include internal validation steps.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (

)

Rationale: The 4-position of the quinoline ring is electrophilic, susceptible to attack by the secondary amine of piperidin-4-ol.[1]

  • Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Piperidin-4-ol (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP.[1]

  • Procedure:

    • Mix reagents in a sealed pressure tube.

    • Heat to 120–140°C for 12 hours.

    • Validation Step: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by the more polar product (Rf ~0.4).

  • Workup: Pour into ice water. The precipitate is collected.[1] If oil forms, extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water to remove unreacted amine.

Protocol B: Differential Kinase Selectivity Assay (FRET-based)

Rationale: To quantify the selectivity advantage of the 4-OH group.

  • Setup: Use a LanthaScreen™ Eu Kinase Binding Assay (or equivalent FRET system).[1]

  • Panel: PIM-1 (Target) vs. CDK2 (Off-target).

  • Dosing: Prepare an 8-point dose-response curve (10

    
    M to 0.1 nM).
    
  • Control: Include SGI-1776 (pan-PIM inhibitor) as a positive control.[1]

  • Data Analysis:

    • Calculate

      
       for both kinases.[1]
      
    • Selectivity Index (SI):

      
      .
      
    • Success Criteria: An SI > 50 indicates successful scaffold optimization.[1]

Critical Analysis & Future Directions

The 1-(2-Methylquinolin-4-yl)piperidin-4-ol scaffold is not a final drug but a high-value probe .[1] Its primary utility lies in:

  • Fragment-Based Drug Design (FBDD): The 4-OH serves as a handle for further derivatization (e.g., etherification to reach deeper binding pockets).[1]

  • PROTAC Linker Attachment: The hydroxyl group is an ideal attachment point for E3 ligase linkers without disrupting the primary quinoline-kinase interaction.[1]

Recommendation: For researchers observing metabolic instability, consider replacing the 4-OH with a 4-fluoro or 4-methoxy group to retain polarity while blocking glucuronidation, though this may alter the H-bond donor capacity.[1]

References
  • Quinoline-Based Kinase Inhibitors

    • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors.[1]

    • Source:Current Medicinal Chemistry (2025).
    • Context: Discusses the SAR of the quinoline scaffold in kinase selectivity.
  • PIM-1 Kinase Inhibition

    • Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors.[1]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[1]

    • Context: Validates the quinoline-piperidine motif for PIM-1 targeting.[1]

  • Sigma Receptor Ligands

    • Title: Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.[1][2]

    • Source:European Journal of Medicinal Chemistry (2015).[1][2]

    • Context: Explores how piperidine substitutions affect Sigma-1/Sigma-2 selectivity.
  • Chemical Properties & Synthesis

    • Title: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7) Product Entry.[1][3][4]

    • Source: Sigma-Aldrich.[1]

    • Context: Verification of chemical structure and availability for synthesis.[1][5][6]

    • [1]

Sources

A Head-to-Head Comparison of 1-(2-Methylquinolin-4-YL)piperidin-4-OL and Structurally-Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities ranging from antimalarial to anticancer.[1] The strategic hybridization of the quinoline nucleus with other pharmacophoric fragments, such as the piperidine ring, has emerged as a fruitful approach to enhance potency, modulate physicochemical properties, and overcome drug resistance.[2][3] This guide provides a comprehensive, head-to-head comparison of published compounds structurally related to 1-(2-Methylquinolin-4-YL)piperidin-4-OL, a representative quinoline-piperidine hybrid.

While specific experimental data for 1-(2-Methylquinolin-4-YL)piperidin-4-OL is not publicly available at the time of this writing, its core structure serves as an excellent archetype to dissect the nuanced structure-activity relationships (SAR) within this promising class of molecules. This guide will delve into the synthesis, biological performance, and mechanistic underpinnings of closely related analogues, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline-Piperidine Scaffold: A Privileged Chemotype

The rationale for combining the quinoline and piperidine moieties is rooted in established pharmacological principles. The 4-aminoquinoline core is a well-established pharmacophore, most famously embodied in the antimalarial drug chloroquine.[3] This planar aromatic system is known to intercalate with parasitic heme, disrupting its detoxification process.[2] The piperidine ring, a ubiquitous feature in many approved drugs, offers a versatile, non-planar saturated scaffold.[4] It can be readily functionalized to modulate properties such as basicity, lipophilicity, and to introduce specific interactions with biological targets. The introduction of a hydroxyl group at the 4-position of the piperidine ring, as seen in our reference compound, can further influence solubility and provide a key hydrogen bonding motif.

Head-to-Head Comparison of Published Analogues

To provide a meaningful comparison, we will examine a selection of published 4-aminoquinoline-piperidine hybrids and related analogues, focusing on their reported antimalarial and anticancer activities. The following tables summarize the in vitro performance of these compounds against various cell lines and parasite strains.

Antimalarial Activity

The primary therapeutic area for 4-aminoquinoline derivatives has historically been malaria.[1] The following table presents the antiplasmodial activity of selected quinoline-piperidine conjugates against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

Table 1: In Vitro Antiplasmodial Activity of Selected Quinoline-Piperidine Analogues

Compound IDR1 (Quinoline)R2 (Piperidine)LinkerP. falciparum StrainIC50 (µM)Selectivity Index (SI)Reference
Analogue A 7-Cl4-aminoDirectNF54 (CQ-S)0.011>100
K1 (CQ-R)0.167>100
Analogue B 7-Cl4-hydroxyPropyl3D7 (CQ-S)0.045>222[5]
Dd2 (CQ-R)0.098>102[5]
Analogue C H4-phenyl-4-carbonitrilePropylP. falciparumModerateNot Reported[5]
Amodiaquine 7-Cl-Mannich basePf (CQ-R)Potent-[2]
Chloroquine 7-Cl-DiethylaminoethylPf (CQ-S)Potent-[3]

Note: IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the bioactive concentration (IC50), indicating the therapeutic window of a compound.

From the data presented, several key SAR insights can be drawn:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established determinant of antimalarial activity, as seen in chloroquine and amodiaquine.[2] This is corroborated by the high potency of Analogue A and B.

  • The Piperidine Moiety: The introduction of a piperidine ring, as in Analogues A, B, and C, can lead to potent compounds active against both CQ-S and CQ-R parasite strains.[2][5] This suggests that the piperidine scaffold may help the molecule evade certain resistance mechanisms.

  • The Linker: The nature of the linker between the quinoline and piperidine rings can influence activity. While Analogue A has a direct linkage, Analogue B and C employ a propyl linker, with both showing significant potency.[5]

Anticancer Activity

More recently, 4-aminoquinoline derivatives have garnered significant attention for their potential as anticancer agents.[3][6] The proposed mechanisms of action are often multifactorial, including the inhibition of topoisomerase II and induction of apoptosis.[7]

Table 2: In Vitro Anticancer Activity of Selected Quinoline-Piperazine/Piperidine Analogues

Compound IDCore StructureR Group (Piperazine/Piperidine)Cancer Cell LineIC50 (µM)Reference
Analogue D Quinoline-Piperazine-Sulfonyl4-ChlorophenylMCF-7 (Breast)5.2[3]
Analogue E Quinoline-Piperazine2,4-DichlorobenzylA549 (Lung)3.8[8]
Analogue F Pyrrolo-quinolineMethanesulfon-anisidideNCI Cell PanelPotent[7]

The data for anticancer activity highlights the versatility of the quinoline scaffold. The hybridization with piperazine and subsequent derivatization has yielded compounds with promising activity against various cancer cell lines.[3][8] The development of pyrrolo-quinoline derivatives also demonstrates the potential for creating novel polycyclic systems with potent antineoplastic properties.[7]

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the data presented in this guide, we provide detailed, step-by-step protocols for the key in vitro assays used to evaluate the biological performance of these compounds. These protocols are designed to be self-validating, incorporating appropriate controls and established best practices.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a widely used and robust method for determining the IC50 of compounds against the erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite proliferation.

Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_plate Prepare 96-well plate with serial dilutions of test compounds add_parasite Add parasitized RBC suspension to each well prep_plate->add_parasite prep_parasite Synchronize P. falciparum culture to ring stage prep_rbc Prepare parasitized red blood cell suspension (2% hematocrit, 1% parasitemia) prep_parasite->prep_rbc prep_rbc->add_parasite incubate Incubate for 72 hours at 37°C in a gassed chamber add_parasite->incubate add_lysis Add SYBR Green I lysis buffer incubate->add_lysis incubate_dark Incubate in the dark for 1 hour add_lysis->incubate_dark read_plate Read fluorescence on a microplate reader incubate_dark->read_plate calc_inhibition Calculate percent inhibition relative to controls read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a 96-well plate using complete parasite medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., NF54 or K1 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup: Prepare a parasite suspension of 2% hematocrit and 1% parasitemia in complete medium. Add 180 µL of this suspension to each well of the compound-containing plate. Include positive (e.g., chloroquine) and negative (vehicle-treated) controls.

  • Incubation: Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed mammalian cells (e.g., HepG2) in a 96-well plate incubate_cells Incubate for 24 hours to allow cell attachment seed_cells->incubate_cells add_compounds Add compound dilutions to the cells incubate_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds incubate_treatment Incubate for 48-72 hours at 37°C add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability calc_cc50 Determine CC50 value calc_viability->calc_cc50

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293T or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

The exploration of quinoline-piperidine hybrids continues to be a promising avenue in the quest for novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from published analogues of 1-(2-Methylquinolin-4-YL)piperidin-4-OL, underscore the importance of systematic chemical modification and rigorous biological evaluation. The presence of a 7-chloroquinoline moiety remains a strong indicator of potential antimalarial efficacy, while the functionalization of the piperidine ring offers a means to fine-tune activity and selectivity.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of Novel Analogues: The systematic synthesis and biological testing of new derivatives, including variations in the substitution pattern on both the quinoline and piperidine rings, as well as the nature of the linker, will be crucial for elucidating more detailed SAR.

  • Mechanism of Action Studies: For the most potent compounds, in-depth mechanistic studies are warranted to identify their specific molecular targets and pathways of action, particularly for their anticancer effects.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vivo pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their potential as drug candidates.

This guide provides a foundational framework for researchers entering or working within this exciting field of medicinal chemistry. By leveraging the insights from existing compounds and employing robust, validated experimental protocols, the scientific community can continue to unlock the therapeutic potential of the quinoline-piperidine scaffold.

References

  • ChemRxiv. (n.d.). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum.[Link]

  • WestminsterResearch. (n.d.). Exploring Diverse Frontiers: Advancements of Bioactive 4-Aminoquinoline-based molecular hybrids in targeted therapeutics and beyond.[Link]

  • ResearchGate. (n.d.). Quinoline‐piperazine‐sulfonyl derivatives as anticancer agents.[Link]

  • Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.[Link]

  • PubMed. (2023, August 5). Recent developments in antimalarial activities of 4-aminoquinoline derivatives.[Link]

  • ResearchGate. (n.d.). Recent developments in antimalarial activities of 4-aminoquinoline derivatives | Request PDF.[Link]

  • PubMed. (2025, February 6). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo.[Link]

  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.[Link]

  • JOCPR. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents.[Link]

  • PubMed. (2000, June 15). Pyrrolo-quinoline derivatives as potential antineoplastic drugs.[Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.[Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). [Link]

  • ResearchGate. (2017, October 27). (PDF) Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol.[Link]

  • ResearchGate. (2025, October 27). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.[Link]

  • Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.[Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[Link]

  • Biomed Pharmacol J. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[Link]

  • PubChem. (n.d.). Piperidin-4-ol.[Link]

  • MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[Link]

  • MDPI. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury.[Link]

  • MDPI. (2025, April 25). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.[Link]

  • ResearchGate. (n.d.). Synthesis and anti α-adrenoceptor activity in vitro of 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl) methyl)-1,2-dihydro-quinoline-2-one compounds.[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol is a nitrogen-containing heterocycle combining a quinoline scaffold with a piperidine ring. In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, this substance must be handled as a High-Potency Pharmacophore and a Hazardous Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down laboratory drains.[1]

  • Do NOT mix with oxidizing agents or strong acids.

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

Technical Hazard Assessment (Structure-Activity Relationship)

To determine the correct disposal and handling protocols, we analyze the molecule's functional groups. This "Structure-Activity Relationship" (SAR) approach is critical when handling research-grade intermediates.

Functional GroupAssociated HazardOperational Implication
Quinoline Scaffold Hepatotoxicity & Mutagenicity: Quinolines are known DNA intercalators and environmental toxins [1].Treat as a potential carcinogen. Waste must be incinerated to destroy the ring structure.
Piperidine Ring Corrosive/Irritant (Base): Piperidine derivatives are organic bases (pKa ~11) that can cause chemical burns [2].Incompatible with strong acids and oxidizers.[2] May cause respiratory irritation if aerosolized.
Hydroxyl Group (-OH) Polarity/Solubility: Increases water solubility compared to pure quinoline.High risk of aquatic contamination if released into water systems.

Personal Protective Equipment (PPE) & Containment

Treat this compound as a Category 3 (High Toxicity) solid.

  • Respiratory: All handling must occur within a certified chemical fume hood. If handling open powder outside a hood, a PAPR or N95 with organic vapor cartridges is required.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (inspection white).

    • Outer Layer: Nitrile (minimum 5 mil thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the corrosive potential of the piperidine moiety.

Disposal Decision Matrix

The following logic flow dictates the disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Generation: 1-(2-Methylquinolin-4-yl)piperidin-4-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder (Pure or Contaminated Debris) StateCheck->SolidWaste Dry Solid/Wipes LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved BinSolid Container: Solid Hazardous Waste Label: 'Toxic Solid, Organic' SolidWaste->BinSolid SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Organics Only Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Water Based BinHalo Container: Halogenated Waste Label: 'Toxic Liq, Halogenated' Halogenated->BinHalo BinNonHalo Container: Non-Halogenated Waste Label: 'Toxic Liq, Organic' NonHalogenated->BinNonHalo Aqueous->BinNonHalo Add Solvent & Segregate Incineration FINAL DISPOSAL: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Figure 1: Decision matrix for segregating quinoline/piperidine waste streams. Note that aqueous waste is diverted to organic streams to ensure incineration rather than water treatment.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, contaminated weigh boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release upon opening at the incineration plant.

  • Labeling:

    • Chemical Name: 1-(2-Methylquinolin-4-yl)piperidin-4-ol.

    • Hazards: Toxic, Irritant.[3]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Waste)

Applicability: Mother liquors, HPLC effluent, or dissolved stocks.

  • Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into "Halogenated Organic Waste" carboy.

    • Scenario 2 (Methanol/DMSO/Acetone): Pour into "Non-Halogenated Organic Waste" carboy.

    • Scenario 3 (Aqueous/Buffer): Do not drain. Collect in a separate carboy. If the volume is low (<500mL), it is often safer to add it to the "Non-Halogenated" stream (check local EHS rules) to ensure it is incinerated rather than sent to a water treatment plant.

  • pH Check: Because the piperidine moiety is basic, ensure the waste carboy does not contain acidic waste that could generate heat or gas upon mixing.

  • Cap & Vent: Use vented caps (e.g., Eco-Funnel) to prevent pressure buildup from volatile solvents.

Protocol C: Spill Response (Emergency Procedure)

Trigger: Spillage of >100mg of solid or >10mL of high-concentration solution.

  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Don a second pair of gloves and, if outside a hood, a respirator.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Liquid: Surround with absorbent pads or vermiculite.[3]

  • Decontamination:

    • Wipe the surface with 10% Acetic Acid (to neutralize the basic piperidine residue), followed by soap and water.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Context

  • RCRA Classification (USA): While this specific molecule may not have a unique P- or U-list code, it defaults to a hazardous waste characteristic of Toxicity and potentially Ignitability (if in solvent).

  • European Waste Code (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylquinolin-4-YL)piperidin-4-OL
Reactant of Route 2
Reactant of Route 2
1-(2-Methylquinolin-4-YL)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.